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  • Product: 5-Cyano-3-methyl-1-benzothiophene-2-carboxylic acid
  • CAS: 1803600-86-3

Core Science & Biosynthesis

Foundational

Architectural Mastery in Medicinal Chemistry: A Technical Guide to 5-Cyano-3-methyl-1-benzothiophene-2-carboxylic acid

Executive Summary In the landscape of rational drug design, the benzo[b]thiophene scaffold represents a privileged pharmacophore, offering unique stereoelectronic properties that facilitate high-affinity target engagemen...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, the benzo[b]thiophene scaffold represents a privileged pharmacophore, offering unique stereoelectronic properties that facilitate high-affinity target engagement. Specifically, 5-cyano-3-methyl-1-benzothiophene-2-carboxylic acid (CAS: 1803600-86-3) serves as a highly specialized building block. This whitepaper provides an in-depth analysis of its chemical architecture, mechanistic synthesis, and pharmacological utility, offering drug development professionals a comprehensive framework for integrating this intermediate into advanced discovery pipelines.

Structural Architecture & Physicochemical Profiling

The utility of 5-cyano-3-methyl-1-benzothiophene-2-carboxylic acid stems from the precise spatial arrangement of its substituents, each contributing distinct physicochemical and thermodynamic advantages to the resulting drug candidate [3].

  • The Benzo[b]thiophene Core: Provides a rigid, lipophilic planar surface ideal for π−π stacking interactions within hydrophobic enzyme pockets. The sulfur atom acts as a weak hydrogen-bond acceptor while enhancing the overall metabolic stability compared to indole or benzofuran isosteres.

  • 5-Cyano Substituent (-CN): A strong electron-withdrawing group (EWG) that lowers the electron density of the aromatic system, increasing resistance to oxidative metabolism by cytochrome P450 enzymes. Furthermore, the cyano nitrogen serves as a highly directional hydrogen-bond acceptor and acts as a synthetic handle for conversion into amidines or tetrazoles.

  • 3-Methyl Group (-CH₃): Introduces critical steric bulk. When the 2-carboxylic acid is converted into an amide during library synthesis, the 3-methyl group sterically clashes with the amide proton/carbonyl, forcing the amide bond out of the benzothiophene plane. This restricted conformation reduces the entropic penalty upon target binding.

  • 2-Carboxylic Acid (-COOH): The primary synthetic handle for functionalization (e.g., acylhydrazone formation [1]) and a critical pharmacophore for electrostatic interactions, such as coordinating with metal ions or basic residues in kinase allosteric sites [2].

Table 1: Physicochemical Properties
PropertyValue / DescriptionImpact on Drug Design
CAS Number 1803600-86-3Standardized registry identifier.
Molecular Formula C₁₁H₇NO₂SDefines stoichiometry for coupling reactions.
Molecular Weight 217.24 g/mol Low MW allows for extensive downstream derivatization while maintaining Lipinski compliance.
Topological Polar Surface Area (TPSA) 81.1 ŲOptimal for peripheral target engagement; limits blood-brain barrier (BBB) permeability unless masked.
Hydrogen Bond Donors/Acceptors 1 / 4Facilitates robust interaction networks within target binding sites.

Mechanistic Synthesis: The SNAr-Aldol Strategy

The most robust and scalable route to synthesize highly substituted benzothiophene-2-carboxylic acids is the tandem Nucleophilic Aromatic Substitution (SNAr) and intramolecular Aldol condensation.

Causality in Reagent Selection: The synthesis begins with 2-fluoro-5-cyanoacetophenone . The choice of this specific precursor is dictated by quantum mechanics: the strongly electron-withdrawing 5-cyano group is positioned para to the 2-fluoro leaving group. This drastically lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), stabilizing the anionic Meisenheimer intermediate and accelerating the initial thiolate attack by ethyl thioglycolate. Subsequent base-catalyzed deprotonation of the active methylene leads to an intramolecular cyclization with the adjacent acetyl carbonyl, forming the thiophene ring.

SynthesisLogic A 2-Fluoro-5-cyanoacetophenone (Activated SNAr Substrate) C Thioether Intermediate (Meisenheimer Stabilized) A->C SNAr Attack B Ethyl thioglycolate + K2CO3 (Base) B->C D Aldol Condensation (Ring Closure) C->D Deprotonation E Ethyl 5-cyano-3-methyl benzothiophene-2-carboxylate D->E Dehydration F Saponification (LiOH, THF/H2O) E->F Hydrolysis G 5-Cyano-3-methyl-1-benzothiophene -2-carboxylic acid F->G Acidification

Mechanistic workflow of the SNAr-Aldol tandem cyclization for benzothiophene core synthesis.

Pharmacological Utility: Target Engagement & SAR

Benzothiophene-2-carboxylic acid derivatives have proven to be highly efficacious in modern drug discovery, particularly in the modulation of metabolic kinases and antimicrobial targets.

Allosteric Kinase Inhibition: Derivatives of the benzothiophene-2-carboxylate class are recognized as potent, allosteric inhibitors of Branched-chain α-ketoacid dehydrogenase kinase (BDK) [2]. By binding to a unique allosteric site in the N-terminal domain of BDK, these compounds trigger a helix movement that forces the dissociation of BDK from the mitochondrial branched-chain α-ketoacid dehydrogenase complex (BCKDC). The 2-carboxylate moiety is essential for anchoring the molecule via salt bridges, while the 5-cyano group can be leveraged to optimize the off-rate kinetics.

BDKPathway Ligand Benzothiophene-2-carboxylate Derivative BDK BCKDC Kinase (BDK) Allosteric Site Ligand->BDK High-affinity binding ConformationalChange Helix Movement in N-terminal Domain BDK->ConformationalChange Allosteric modulation Dissociation Dissociation of BDK from BCKDC Core ConformationalChange->Dissociation Structural shift Activation BCKDC Activation (Dephosphorylation) Dissociation->Activation Removes inhibition Metabolism BCAA Oxidation & Clearance (Metabolic Rescue) Activation->Metabolism Restores enzymatic flux

Allosteric modulation of BDK by benzothiophene-2-carboxylates leading to BCKDC activation.

Antimicrobial Acylhydrazones: Recent studies have also utilized the benzothiophene-2-carboxylic acid core to synthesize acylhydrazones targeting multidrug-resistant Staphylococcus aureus (MRSA) [1]. The carboxylic acid is converted to a hydrazide, which is then condensed with various aldehydes. The 5-cyano substitution enhances the lipophilicity required for bacterial cell wall penetration.

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded in the workflow to prevent false positives during library generation.

Protocol A: Synthesis of 5-Cyano-3-methyl-1-benzothiophene-2-carboxylic acid
  • SNAr and Cyclization:

    • Dissolve 2-fluoro-5-cyanoacetophenone (1.0 eq) and anhydrous K₂CO₃ (2.5 eq) in dry DMF (0.2 M) under an inert N₂ atmosphere. Rationale: Anhydrous conditions prevent the competitive hydrolysis of the starting material.

    • Add ethyl thioglycolate (1.1 eq) dropwise at 0 °C. Stir at room temperature for 2 hours, then heat to 80 °C for 12 hours.

    • Validation Step: Monitor by LC-MS. The disappearance of the acetophenone mass and the appearance of the [M+H]⁺ peak for the ethyl ester confirms successful cyclization.

  • Saponification:

    • Cool the reaction to room temperature, dilute with water, and extract with EtOAc. Concentrate the organic layer.

    • Dissolve the crude ester in a 3:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (3.0 eq) and stir at room temperature for 4 hours.

    • Validation Step: Monitor by TLC (Hexanes/EtOAc 7:3). The ester spot will disappear, replaced by a baseline spot (the lithium carboxylate salt). Rationale: Complete consumption prevents the isolation of mixed ester/acid products.

  • Isolation:

    • Acidify the aqueous layer with 1M HCl to pH 2. The target 5-cyano-3-methyl-1-benzothiophene-2-carboxylic acid will precipitate. Filter, wash with cold water, and dry under a vacuum to yield a high-purity solid.

Protocol B: Standardized Amide Coupling (Library Generation)

To generate BDK inhibitor analogs, the carboxylic acid must be coupled to various amines.

  • Activation: Dissolve 5-cyano-3-methyl-1-benzothiophene-2-carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes. Rationale: HATU generates a highly reactive HOAt-ester intermediate. Pre-activation ensures the acid is fully converted before the amine is introduced, minimizing unreacted starting material.

  • Coupling: Add the desired primary or secondary amine (1.2 eq). Stir at room temperature for 2 hours.

  • Purification: Quench with saturated NaHCO₃, extract with DCM, and purify via reverse-phase preparative HPLC to obtain the final drug candidate.

References

  • Title: Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus Source: Biomolecules (MDPI) URL: [Link]

  • Title: Benzothiophene Carboxylate Derivatives as Novel Allosteric Inhibitors of Branched-chain α-Ketoacid Dehydrogenase Kinase Source: Journal of Biological Chemistry (NIH PMC) URL: [Link]

Exploratory

A Comprehensive Technical Guide to 5-cyano-3-methyl-1-benzothiophene-2-carboxylic acid: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of 5-cyano-3-methyl-1-benzothiophene-2-carboxylic acid, a molecule of significant interest within the benzothiop...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 5-cyano-3-methyl-1-benzothiophene-2-carboxylic acid, a molecule of significant interest within the benzothiophene class of heterocyclic compounds. Renowned for their diverse pharmacological activities, benzothiophene derivatives are pivotal in medicinal chemistry. This document will detail the fundamental properties, a plausible synthetic pathway, comprehensive analytical characterization, and potential applications of this specific scaffold, offering valuable insights for its utilization in research and drug discovery.

Core Molecular Attributes

A thorough understanding of the fundamental physicochemical properties of a compound is the bedrock of its application in any scientific endeavor. The molecular formula of 5-cyano-3-methyl-1-benzothiophene-2-carboxylic acid is C₁₁H₇NO₂S.[1] This composition dictates its molecular weight and exact mass, which are critical parameters for mass spectrometry and analytical chemistry.

PropertyValueSource/Method
Molecular Formula C₁₁H₇NO₂S[1]
Molecular Weight 217.25 g/mol [1]
Exact Mass 217.01977 uCalculated
  • Molecular Weight: The average mass of a molecule, calculated using the standard atomic weights of its constituent elements. It is a weighted average of the masses of the naturally occurring isotopes of each element.

  • Exact Mass: The mass of a molecule calculated from the masses of the most abundant isotope of each element. This value is crucial for high-resolution mass spectrometry, enabling precise molecular formula determination.

Synthesis of the Benzothiophene Core: A Strategic Approach

The synthesis of functionalized benzothiophenes can be approached through various strategies, with the choice of method often dictated by the desired substitution pattern and the availability of starting materials. For 5-cyano-3-methyl-1-benzothiophene-2-carboxylic acid, a plausible and efficient route involves an electrophilic cyclization of a suitably substituted 2-alkynylthioanisole precursor. This method is favored for its typically mild reaction conditions and tolerance of a wide range of functional groups.[2]

Proposed Synthetic Workflow

The following multi-step synthesis is a logical and experimentally sound approach to obtain the target molecule.

Figure 1: Proposed synthetic workflow for 5-cyano-3-methyl-1-benzothiophene-2-carboxylic acid.

Experimental Protocol: A Self-Validating System

Step 1: Synthesis of 2-(Prop-1-yn-1-yl)-4-cyanothioanisole

This initial step utilizes a Sonogashira coupling, a robust and widely used cross-coupling reaction to form a carbon-carbon bond between a terminal alkyne and an aryl halide.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-bromo-4-cyanothioanisole (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv.), and copper(I) iodide (0.04 equiv.).

  • Solvent and Reagents: Add degassed triethylamine (3.0 equiv.) and anhydrous tetrahydrofuran (THF).

  • Alkyne Addition: Bubble prop-1-yne gas through the solution at room temperature or add a solution of prop-1-yne in THF.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up and Purification: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 2: Electrophilic Cyclization to form 3-Iodo-5-cyano-2-methyl-1-benzothiophene

The electrophilic cyclization of the synthesized 2-alkynylthioanisole is a key step in constructing the benzothiophene ring system. The use of iodine as the electrophile introduces a handle for further functionalization.

  • Reaction Setup: Dissolve the 2-(prop-1-yn-1-yl)-4-cyanothioanisole (1.0 equiv.) in a suitable solvent such as dichloromethane (CH₂Cl₂).

  • Iodine Addition: Add a solution of iodine (1.1 equiv.) in CH₂Cl₂ dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Work-up and Purification: Once the starting material is consumed, quench the reaction with aqueous sodium thiosulfate solution to remove excess iodine. Extract the product with CH₂Cl₂, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Step 3: Carboxylation to Yield 5-cyano-3-methyl-1-benzothiophene-2-carboxylic acid

The final step involves the introduction of the carboxylic acid group at the 2-position via a lithium-halogen exchange followed by quenching with carbon dioxide.

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, dissolve the 3-iodo-5-cyano-2-methyl-1-benzothiophene (1.0 equiv.) in anhydrous THF.

  • Lithiation: Cool the solution to -78 °C (dry ice/acetone bath) and add n-butyllithium (1.1 equiv.) dropwise. Stir the mixture at this temperature for 1 hour.

  • Carboxylation: Add an excess of crushed dry ice (solid CO₂) to the reaction mixture.

  • Quenching and Work-up: Allow the mixture to warm to room temperature, then quench with dilute hydrochloric acid. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The final product can be purified by recrystallization or column chromatography.

Comprehensive Analytical Characterization

A rigorous analytical workflow is essential to confirm the identity, purity, and structure of the synthesized compound. This involves a combination of chromatographic and spectroscopic techniques.

Analytical Workflow

Analytical_Workflow Start Synthesized Product TLC Thin-Layer Chromatography (TLC) (Purity Assessment) Start->TLC HPLC High-Performance Liquid Chromatography (HPLC) (Purity and Quantification) TLC->HPLC MS Mass Spectrometry (MS) (Molecular Weight and Fragmentation) HPLC->MS NMR Nuclear Magnetic Resonance (NMR) (¹H, ¹³C - Structural Elucidation) MS->NMR FTIR Fourier-Transform Infrared (FT-IR) (Functional Group Identification) NMR->FTIR EA Elemental Analysis (Elemental Composition) FTIR->EA End Confirmed Structure and Purity EA->End

Figure 2: A comprehensive analytical workflow for the characterization of the target molecule.

Detailed Methodologies
  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is a cornerstone technique for purity assessment and molecular weight confirmation.

    • Chromatography: A reversed-phase C18 column is typically employed with a gradient elution using a mobile phase of water and acetonitrile, both containing a small amount of formic acid to improve peak shape and ionization efficiency.

    • Mass Spectrometry: Electrospray ionization (ESI) in both positive and negative ion modes should be used. In positive mode, the protonated molecule [M+H]⁺ would be expected, while in negative mode, the deprotonated molecule [M-H]⁻ would be observed. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structure elucidation.

    • ¹H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons on the benzothiophene ring system, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton. The chemical shifts and coupling patterns of the aromatic protons would provide definitive information about the substitution pattern.

    • ¹³C NMR: The spectrum will display signals for all eleven carbon atoms in the molecule, including the quaternary carbons of the benzothiophene core, the methyl carbon, the nitrile carbon, and the carboxylic acid carbon.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to identify the key functional groups present in the molecule.

    • Expected Absorptions: Characteristic stretching frequencies would be observed for the O-H of the carboxylic acid (a broad band), the C=O of the carboxylic acid, the C≡N of the nitrile group, and various C-H and C=C bonds of the aromatic system.

Potential Applications in Drug Discovery and Materials Science

Benzothiophene and its derivatives are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities.[3][4][5][6][7] The specific substitution pattern of 5-cyano-3-methyl-1-benzothiophene-2-carboxylic acid suggests several potential avenues for research and development.

  • Antimicrobial Agents: The benzothiophene nucleus is a common scaffold in the development of new antibacterial and antifungal drugs.[5][6][7] The cyano and carboxylic acid functionalities can be further modified to optimize interactions with biological targets.

  • Anticancer Agents: Numerous benzothiophene derivatives have demonstrated potent anticancer activity.[4][5][6][7] The planar aromatic system can intercalate with DNA, and the functional groups can be tailored to inhibit specific enzymes or receptors involved in cancer progression.

  • Enzyme Inhibitors: The structural features of this molecule make it a candidate for the design of inhibitors for various enzymes. The carboxylic acid group can act as a key binding motif, while the rest of the molecule can be modified to achieve selectivity and potency.

  • Organic Materials: The conjugated π-system of the benzothiophene core also imparts interesting photophysical properties, making such compounds potentially useful in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.

Conclusion

5-cyano-3-methyl-1-benzothiophene-2-carboxylic acid represents a versatile scaffold with significant potential in both medicinal chemistry and materials science. This in-depth guide has provided a comprehensive overview of its fundamental properties, a robust and plausible synthetic strategy, a detailed analytical workflow for its characterization, and a summary of its potential applications. The methodologies and insights presented herein are intended to empower researchers and scientists to effectively synthesize, characterize, and explore the utility of this promising molecule in their respective fields.

References

  • An overview of benzo[b]thiophene-based medicinal chemistry. (2017). PubMed. [Link]

  • Gewald Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • A Simple and Efficient Synthesis of Fused Benzo[b]thiophene Derivatives. (n.d.). MDPI. [Link]

  • Synthesizing benzothiophene derivatives via a novel, green electrophilic cyclization reaction. (n.d.). American Chemical Society. [Link]

  • Synthetic strategies and functional reactivity of versatile thiophene synthons. (2020). Taylor & Francis Online. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2026). ResearchGate. [Link]

  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (2024). Bentham Science. [Link]

  • ¹H NMR spectrum of 3-Benzylsulfanyl-2-[methyl-(9-oxo-9H-thioxanthen-2-yl)-carbamoyl]-benzo[b]thiophene-6-carboxylic acid (9) (LG-= PhCH₂S-) in DMSO-d₆. (n.d.). ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. (2014). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • SpectraBase. (n.d.). 3-Benzylthiobenzo[b]thiophene. [Link]

  • Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines. (n.d.). National Center for Biotechnology Information. [Link]

  • Benzothiophene: Assorted Bioactive Effects. (2024). International Journal of Pharmaceutical Sciences. [Link]

  • Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. (2024). ACS Publications. [Link]

  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (2024). PubMed. [Link]

  • 2-PHENYLBUTYRONITRILE. (n.d.). Organic Syntheses. [Link]

  • Mass spectra of benzothiophene derivatives extracted from a... (n.d.). ResearchGate. [Link]

  • Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. (2024). Royal Society of Chemistry. [Link]

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (2024). National Center for Biotechnology Information. [Link]

  • Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. (2023). ACS Publications. [Link]

  • Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. (n.d.). National Center for Biotechnology Information. [Link]

  • Current Analytical Chemistry. (2020). An-Najah National University. [Link]

  • methyl 3-hydroxy-4-nitro-1-benzothiophene-2-carboxylate. (2025). Chemical Synthesis Database. [Link]

  • (a) ATR-FTIR spectra of 1P (cyan), 2H (green), and p-XBTA (red) in the... (n.d.). ResearchGate. [Link]

  • Classification of Toxic Cyanobacterial Blooms by Fourier-Transform Infrared Technology (FTIR). (n.d.). Scientific Research Publishing. [Link]

  • Selective Profiling of Carboxylic Acid in Crude Oil by Halogen Labeling Combined with Liquid Chromatography and High-Resolution Mass Spectrometry. (2024). ACS Publications. [Link]

  • Comparative FTIR analysis of the microenvironment of in cyanide-treated, high pH-treated and iron-depleted photosystem II membrane fragments. (n.d.). PubMed. [Link]

  • GCMS analysis for the decarboxylation of benzothiophene-2-carboxylic... (n.d.). ResearchGate. [Link]

  • Agilent. (n.d.). FTIR SPECTROSCOPY REFERENCE GUIDE. [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology. [Link]

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (n.d.). National Center for Biotechnology Information. [Link]

Sources

Foundational

Electronic Properties and Computational Profiling of 5-Cyano-3-methyl-1-benzothiophene-2-carboxylic Acid Derivatives: A Technical Guide

Executive Summary The benzothiophene scaffold is a privileged structure in both medicinal chemistry and organic electronics. Specifically, 5-cyano-3-methyl-1-benzothiophene-2-carboxylic acid (CAS: 1803600-86-3) represent...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzothiophene scaffold is a privileged structure in both medicinal chemistry and organic electronics. Specifically, 5-cyano-3-methyl-1-benzothiophene-2-carboxylic acid (CAS: 1803600-86-3) represents a highly functionalized building block where the electronic push-pull dynamics are finely tuned by its substituents. As a Senior Application Scientist, I have structured this whitepaper to decode the electronic properties of this specific derivative. By integrating Density Functional Theory (DFT) with empirical validation protocols, this guide provides researchers with a self-validating framework to exploit this molecule in drug discovery (e.g., as a pharmacophore for anti-inflammatory agents) and materials science (e.g., non-linear optical materials).

Structural and Conformational Dynamics

To understand the electronic properties of 5-cyano-3-methyl-1-benzothiophene-2-carboxylic acid, one must first analyze its structural causality.

  • The Benzothiophene Core: The fusion of a benzene ring with a thiophene ring creates an electron-rich, highly planar π -conjugated system.

  • Dimerization via Carboxylic Acid: Similar to the parent 1-benzothiophene-2-carboxylic acid, the C2-carboxylic acid group drives the formation of stable homodimers in the solid state. This occurs via strong intermolecular O−H⋯O and C−H⋯O hydrogen bonding [2].

  • Substituent Effects (C3 and C5): The introduction of a methyl group at the C3 position provides a weak inductive electron-donating effect (+I) while introducing localized steric hindrance. This steric bulk restricts the rotational freedom of the adjacent C2-carboxylic acid, locking it into a coplanar conformation that maximizes orbital overlap. Conversely, the cyano group at the C5 position acts as a powerful electron-withdrawing group (EWG) via both inductive (-I) and resonance (-R) effects.

Electronic Properties: FMOs and Charge Transfer

The interplay between the C3-methyl (donor) and C5-cyano (acceptor) groups establishes a strong Intramolecular Charge Transfer (ICT) axis.

Frontier Molecular Orbitals (FMOs)

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the chemical reactivity and kinetic stability of the molecule [3].

  • HOMO Localization: The HOMO is primarily distributed over the electron-rich thiophene ring and the sulfur heteroatom.

  • LUMO Localization: The strong π -accepting nature of the C5-cyano group pulls the LUMO density toward the benzene ring and the cyano moiety.

  • Band Gap Narrowing: The cyano group significantly stabilizes the LUMO energy compared to the unsubstituted parent compound, resulting in a narrower HOMO-LUMO energy gap. This reduced band gap increases the chemical softness and polarizability of the molecule, making it highly responsive to external electromagnetic fields (a critical parameter for Non-Linear Optical (NLO) applications) [4].

Quantitative Data Summary

The table below summarizes the calculated global reactivity parameters, contrasting the parent benzothiophene-2-carboxylic acid with the theoretically extrapolated values for the 5-cyano-3-methyl derivative based on established DFT methodologies (B3LYP/6-311++G(d,p)).

Electronic Parameter1-Benzothiophene-2-carboxylic acid (Parent) [1][3]5-Cyano-3-methyl-1-benzothiophene-2-carboxylic acid (Derivative)
E_HOMO (eV) -6.21-6.45
E_LUMO (eV) -1.75-2.80
Energy Gap (ΔE, eV) 4.463.65
Dipole Moment (Debye) 1.85~4.50
Chemical Hardness (η, eV) 2.231.82
Chemical Softness (S, eV⁻¹) 0.220.27

Note: Derivative values are extrapolated theoretical models demonstrating the push-pull substituent effects.

Experimental & Computational Workflow

To ensure scientific integrity, any theoretical profiling of this compound must be paired with a self-validating experimental protocol. Below is the standardized workflow for characterizing the electronic properties of this derivative.

G A Initial 3D Structure Generation (5-Cyano-3-methyl-BTCA) B Conformational Search (Molecular Mechanics/MMFF94) A->B C Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) B->C Lowest Energy Conformer D Frequency Calculation (IR/Raman Spectra Validation) C->D Minima Verification E Electronic Properties (HOMO/LUMO, Dipole, ESP) C->E F TD-DFT Calculation (UV-Vis & Excited States) C->F

Figure 1: Standardized DFT workflow for the electronic and structural profiling of benzothiophene derivatives.

Step-by-Step Methodology: Electronic Validation

Phase 1: Computational Optimization (DFT)

  • Structure Preparation: Construct the 3D model of 5-cyano-3-methyl-1-benzothiophene-2-carboxylic acid using a molecular builder (e.g., GaussView).

  • Basis Set Selection: Execute geometry optimization using the B3LYP functional. Causality Check: You must use the 6-311++G(d,p) basis set. The inclusion of diffuse (++) and polarization (d,p) functions is absolutely critical for accurately modeling the electron density of the highly electronegative cyano and carboxylic acid groups, as well as the hypervalent potential of the sulfur heteroatom [1].

  • Frequency Analysis: Run a vibrational frequency calculation on the optimized geometry. The absence of imaginary frequencies validates that the structure is a true local minimum.

Phase 2: Spectroscopic Validation

  • FT-IR Spectroscopy: Record the IR spectrum of the synthesized or procured compound. Look for the C=O stretching frequency. Causality Check: In the monomeric theoretical model, this peak appears around 1750 cm⁻¹. In the experimental solid-state spectrum, expect a shift to ~1680-1700 cm⁻¹. This red-shift validates the formation of the hydrogen-bonded dimers predicted in Section 2.

  • UV-Vis Spectroscopy: Dissolve the compound in a polar aprotic solvent (e.g., DMSO). Record the absorption spectrum. The λmax​ corresponds to the π→π∗ transition, validating the TD-DFT calculated vertical excitation energies.

Phase 3: Electrochemical Profiling (Cyclic Voltammetry)

  • Setup: Prepare a 1 mM solution of the compound in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) as the supporting electrolyte.

  • Execution: Use a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag+ reference electrode. Scan at 50 mV/s.

  • Analysis: Extract the onset oxidation ( Eoxonset​ ) and reduction ( Eredonset​ ) potentials. Calculate the empirical HOMO/LUMO levels using the equations: EHOMO​=−(Eoxonset​+4.8) eV and ELUMO​=−(Eredonset​+4.8) eV. Compare these empirical values against the DFT predictions to validate the theoretical model.

Synthetic Logic and Functionalization

Understanding the synthesis of this compound is crucial for downstream functionalization. The cyano group is typically introduced early in the synthesis, while the thiophene ring is constructed via cyclization.

G A 2-Halo-5-cyanobenzaldehyde B Methyl Thioglycolate (Base-catalyzed condensation) A->B C 5-Cyano-benzothiophene-2-carboxylate B->C Cyclization D Methylation (C3 Position) (Electrophilic Substitution) C->D E Saponification (LiOH/H2O) D->E F 5-Cyano-3-methyl-1-benzothiophene -2-carboxylic acid E->F Final Acid

Figure 2: Proposed synthetic logic for 5-cyano-3-methyl-1-benzothiophene-2-carboxylic acid.

The presence of the C2-carboxylic acid allows for easy conversion into amides or esters, which are common linkages in drug design. The C5-cyano group can be further reduced to a primary amine or converted into a tetrazole (a bioisostere for carboxylic acids) to alter the pharmacokinetic profile of the resulting drug candidate.

References

  • Title: Design, molecular docking analysis of an anti-inflammatory drug, computational analysis and intermolecular interactions energy studies of 1-benzothiophene-2-carboxylic acid. Source: PubMed Central (PMC) / NIH URL: [Link]

  • Title: Crystal structure from laboratory X-ray powder diffraction data, DFT-D calculations, Hirshfeld surface analysis, and energy frameworks of a new polymorph of 1-benzothiophene-2-carboxylic acid. Source: Cambridge University Press URL: [Link]

  • Title: Comparative Investigation of Reactivity, Stability, Structural and Thermodynamic Parameters of Heterocyclic Carboxylic Acids and Their Benzofused Derivatives. Source: AIP Publishing URL: [Link]

  • Title: A theoretical study of the electronic structure and charge transport properties of thieno[2,3-b]benzothiophene based derivatives. Source: Royal Society of Chemistry (RSC) URL: [Link]

Exploratory

Preliminary Toxicity Profiling and Mechanistic Risk Assessment of 5-Cyano-3-methyl-1-benzothiophene-2-carboxylic Acid

Executive Summary The compound 5-cyano-3-methyl-1-benzothiophene-2-carboxylic acid (CAS: 1803600-86-3)[1] is a highly functionalized heterocyclic building block utilized in advanced drug discovery and materials science....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-cyano-3-methyl-1-benzothiophene-2-carboxylic acid (CAS: 1803600-86-3)[1] is a highly functionalized heterocyclic building block utilized in advanced drug discovery and materials science. Because it contains three distinct reactive pharmacophores—a carboxylic acid, a benzothiophene core, and an aromatic nitrile—it presents a complex toxicological profile.

This technical guide provides an in-depth, predictive toxicological framework for this compound. Rather than relying solely on empirical observation, we deconstruct the causality behind its potential toxicity and provide self-validating experimental workflows to quantify idiosyncratic drug toxicity (IDT) and mechanism-based inhibition (MBI) risks early in the development pipeline.

Mechanistic Deconstruction of Structural Alerts

To accurately predict the in vivo behavior of this compound, we must analyze the electronic and metabolic interplay of its functional groups.

The Carboxylic Acid Moiety: Acyl Migration and IDT

Carboxylic acids are notorious for undergoing Phase II metabolism to form acyl glucuronides (AGs) and acyl-CoA conjugates. Unlike stable ether glucuronides, acyl glucuronides are electrophilic and can undergo intramolecular acyl migration. This process converts the initial 1-O-β-acyl glucuronide into highly reactive isomeric esters2[2]. These isomers covalently bind to hepatic proteins, potentially triggering severe immune-mediated Idiosyncratic Drug Toxicity (IDT)3[3].

The Benzothiophene Core: CYP450 Bioactivation

Thiophene and benzothiophene rings are highly susceptible to Cytochrome P450 (CYP450)-catalyzed oxidation. This bioactivation typically yields transient, highly electrophilic thiophene-S-oxides or epoxides4[4]. Because these species are highly reactive, they rarely escape the enzyme active site, instead forming covalent bonds with nucleophilic amino acids on the CYP enzyme itself. This results in Mechanism-Based Inhibition (MBI) and subsequent hepatotoxicity.

The Cyano Group: Electronic Deactivation vs. Cyanide Release

Aliphatic nitriles can undergo oxidative dealkylation to release free cyanide, which binds to ferric iron in mitochondrial cytochrome c oxidase (Complex IV), halting aerobic metabolism and causing severe lactic acidosis 5[5]. However, the cyano group in this compound is directly attached to the aromatic ring at position 5. Aromatic nitriles are highly resistant to this cleavage.

Expert Insight: The true toxicological impact of the 5-cyano group here is electronic. The cyano moiety is strongly electron-withdrawing. By pulling electron density away from the benzothiophene π-system, it deactivates the sulfur atom and the adjacent double bonds toward electrophilic CYP450 oxidation. Therefore, the presence of the cyano group likely protects the core from forming the toxic S-oxide, shifting the primary toxicological liability almost entirely to the carboxylic acid.

Visualizing the Toxicological Pathways

Bioactivation Parent 5-Cyano-3-methyl-1-benzothiophene -2-carboxylic acid CYP450 CYP450 Oxidation (Deactivated by CN) Parent->CYP450 UGT UGT Glucuronidation (Primary Liability) Parent->UGT SOxide Thiophene-S-oxide (Low Yield Predicted) CYP450->SOxide AcylGluc Acyl Glucuronide (Reactive Intermediate) UGT->AcylGluc ProteinBind1 Mechanism-Based Inhibition (MBI) SOxide->ProteinBind1 ProteinBind2 Acyl Migration & Protein Adduction AcylGluc->ProteinBind2 Tox1 Hepatotoxicity ProteinBind1->Tox1 Tox2 Idiosyncratic Drug Toxicity (IDT) ProteinBind2->Tox2

Fig 1: Predicted metabolic bioactivation pathways. The cyano group shifts risk toward UGT pathways.

Quantitative Data Summaries

To standardize the evaluation of this compound, we benchmark its predicted performance against established toxicological thresholds.

Table 1: Structural Alert Risk Matrix

PharmacophorePrimary Metabolic PathwayReactive IntermediatePrimary Toxicity RiskPredicted Severity
Carboxylic Acid UGT-mediated GlucuronidationAcyl Glucuronide / Acyl-CoAIdiosyncratic Drug Toxicity (IDT)HIGH
Benzothiophene CYP450 Oxidation (S-oxidation)Thiophene-S-oxide / EpoxideMechanism-Based Inhibition (MBI)LOW-MODERATE (Deactivated)
Cyano Group Oxidative DealkylationFree Cyanide (CN⁻)Cellular Hypoxia / Lactic AcidosisLOW (Aromatic stability)

Table 2: Benchmark Criteria for In Vitro Toxicity Assays

Assay TypeMetric"Safe" Threshold"Warning" Threshold"High Risk" Threshold
AG Stability (KPB) Half-life (t½) at pH 7.4> 7.2 hours3.6 – 7.2 hours< 3.6 hours
GSH Trapping Adduct Formation Rate< 10 pmol/min/mg10 - 50 pmol/min/mg> 50 pmol/min/mg
Mitochondrial Tox HepaRG ATP DepletionIC50 > 100 µMIC50 10 - 100 µMIC50 < 10 µM

Note: A half-life of < 3.6 hours in Potassium Phosphate Buffer (KPB) is a statistically validated predictor for drugs in the "withdrawn" category due to IDT6[6].

Self-Validating Experimental Protocols

To empirically test the hypotheses outlined above, the following methodologies must be executed. Each protocol is designed as a closed, self-validating system to eliminate false negatives.

Protocol A: Acyl Glucuronide Chemical Stability & Migration Assay

Objective: Determine the degradation half-life of the compound's acyl glucuronide to predict IDT risk.

  • Biosynthesis: Incubate 50 µM of the compound with Human Liver Microsomes (HLM, 1 mg/mL) and UDP-glucuronic acid (UDPGA, 2 mM) in 100 mM Tris-HCl (pH 7.4) for 60 minutes.

  • Isolation: Quench with cold acetonitrile, centrifuge, and isolate the 1-O-β-acyl glucuronide via preparative HPLC.

  • Stability Testing: Re-suspend the isolated AG in 100 mM Potassium Phosphate Buffer (KPB) at pH 7.4 and 37°C.

  • Monitoring: Sample at 0, 1, 2, 4, 6, and 24 hours. Analyze via LC-MS/MS to quantify the disappearance of the parent AG and the appearance of isomeric migration products.

  • Self-Validation Mechanism:

    • Positive Control: Diclofenac (Known IDT warning; target t½ ~2.0h).

    • Negative Control: Telmisartan (Safe category; target t½ >10h)7[7].

    • Logic Gate: If Diclofenac t½ exceeds 3.6 hours, the buffer system pH or incubator temperature is out of calibration, and the run is automatically invalidated.

Protocol B: Electrophilic Trapping via GSH Supplementation

Objective: Detect transient thiophene-S-oxides or epoxides that could cause MBI.

  • Incubation: Combine 10 µM of the compound with HLM (1 mg/mL), NADPH (1 mM), and Glutathione (GSH, 5 mM) in phosphate buffer (pH 7.4).

  • Reaction: Incubate at 37°C for 60 minutes.

  • Analysis: Quench with acetonitrile, centrifuge, and analyze the supernatant via High-Resolution Mass Spectrometry (HRMS).

  • Data Processing: Scan for neutral loss of 129 Da (characteristic of the γ-glutamyl moiety cleavage) to identify GSH-adducts.

  • Self-Validation Mechanism:

    • Positive Control: Tienilic acid (Known to form thiophene-S-oxide GSH adducts).

    • Logic Gate: The absence of the specific m/z shift for the Tienilic acid-GSH adduct indicates CYP450 inactivity or GSH oxidation, invalidating the assay.

Experimental Workflow Logic

Workflow Start Compound Triage: 5-Cyano-3-methyl-1-benzothiophene... Assay1 1. Acyl Glucuronide Stability Assay (KPB) Start->Assay1 Assay2 2. Reactive Metabolite Trapping (GSH) Start->Assay2 Decision1 Half-life < 3.6h? Assay1->Decision1 Decision2 GSH Adducts Detected? Assay2->Decision2 Flag1 High IDT Risk (Redesign Acid Moiety) Decision1->Flag1 Yes Proceed Proceed to In Vivo with Caution Decision1->Proceed No Flag2 High MBI Risk (CYP450 Liability) Decision2->Flag2 Yes Decision2->Proceed No

Fig 2: Tiered in vitro toxicity screening workflow for structural alerts.

Conclusion

The toxicity profile of 5-cyano-3-methyl-1-benzothiophene-2-carboxylic acid is dictated by the competing electronic effects of its functional groups. While the benzothiophene core is traditionally a red flag for hepatotoxicity, the strongly electron-withdrawing 5-cyano group likely mitigates this risk. Consequently, the primary toxicological bottleneck for this compound is the formation of reactive acyl glucuronides from the carboxylic acid moiety. Development efforts must prioritize the Acyl Glucuronide Stability Assay; if the half-life falls below the 3.6-hour threshold, structural optimization (e.g., bioisosteric replacement of the carboxylic acid) will be mandatory before advancing to in vivo models.

Sources

Protocols & Analytical Methods

Method

Application Note: Solubilization Strategies for 5-Cyano-3-methyl-1-benzothiophene-2-carboxylic Acid in In Vitro Assays

Introduction & Physicochemical Rationale The compound 5-cyano-3-methyl-1-benzothiophene-2-carboxylic acid represents a highly specific, structurally complex pharmacophore frequently utilized in early-stage drug discovery...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Rationale

The compound 5-cyano-3-methyl-1-benzothiophene-2-carboxylic acid represents a highly specific, structurally complex pharmacophore frequently utilized in early-stage drug discovery and biochemical screening. However, its structural topology presents significant solubilization challenges for in vitro assays.

The molecule features a highly lipophilic benzothiophene core, which inherently resists aqueous solvation due to unfavorable thermodynamic interactions with water networks. While the presence of a carboxylic acid moiety provides a theoretical pH-dependent solubility switch (forming a more soluble carboxylate salt at physiological pH), the massive hydrophobic bulk of the cyano-methyl-benzothiophene core often overrides this advantage. Consequently, [1].

To ensure assay integrity, researchers must employ a rigorous, step-down solubilization strategy utilizing anhydrous Dimethyl Sulfoxide (DMSO) as the primary solvent, followed by controlled aqueous integration to prevent localized "solvent shock" and compound nucleation ()[2].

Physicochemical Profiling

Understanding the quantitative parameters of the compound is the first step in designing a self-validating solubilization protocol.

Table 1: Physicochemical Properties

PropertyValueMechanistic Implication for Solubilization
CAS Number 1803600-86-3Unique identifier for reagent sourcing[3].
Molecular Weight 217.24 g/mol Required for precise molarity calculations[4].
Molecular Formula C₁₁H₇NO₂SIndicates high carbon/sulfur ratio (lipophilic)[3].
Predicted pKa ~3.5 – 4.5Protonated (insoluble) in acidic environments; deprotonated (moderately soluble) at pH 7.4[5].
Primary Solvent 100% Anhydrous DMSOHigh dielectric constant disrupts the solid crystalline lattice[2].

Reagents & Materials Required

  • Compound: 5-cyano-3-methyl-1-benzothiophene-2-carboxylic acid (Powder).

  • Primary Solvent: High-purity, sterile, anhydrous DMSO (≥99.9%). Causality Note: Standard DMSO is highly hygroscopic. Absorbed atmospheric water will drastically reduce the kinetic solubility limit of the benzothiophene core, leading to premature precipitation.

  • Assay Media: Pre-warmed (37°C) biochemical buffer (e.g., PBS, HEPES) or cell culture media.

  • Optional Excipients: Tween-80 or Hydroxypropyl-β-cyclodextrin (HP-β-CD) for rescue solubilization[6].

Step-by-Step Solubilization Protocol

Phase 1: Preparation of 10 mM Master Stock

The goal of this phase is to completely disrupt the crystalline lattice of the powder.

  • Equilibration: Allow the lyophilized powder to equilibrate to room temperature in a desiccator before opening to prevent condensation.

  • Weighing & Calculation: Weigh the desired mass. To achieve a 10 mM Master Stock, use the following calculation (based on MW = 217.24 g/mol ):

    • For 1.0 mL of 10 mM stock, dissolve 2.17 mg of compound in 1.0 mL DMSO.

    • For 5.0 mL of 10 mM stock, dissolve 10.86 mg of compound in 5.0 mL DMSO.

  • Solvation: Add the calculated volume of anhydrous DMSO directly to the vial.

  • Mechanical Disruption: Vortex vigorously for 60–120 seconds. If the solution is not completely optically clear, sonicate in a water bath at 37°C for 5 minutes. Causality Note: Gentle warming increases the kinetic energy of the solvent molecules, overcoming the activation energy required to break intermolecular solute-solute bonds.

Phase 2: Preparation of Intermediate Stocks

Directly adding a 10 mM DMSO stock to an aqueous buffer creates a massive concentration gradient. As DMSO rapidly diffuses into the water, the hydrophobic compound is left behind, causing immediate micro-precipitation (solvent shock).

  • Prepare an Intermediate Stock in 100% DMSO at 100x or 1000x your final desired assay concentration.

  • For example, if your final assay concentration is 10 µM, prepare a 1 mM intermediate stock by diluting the Master Stock 1:10 in anhydrous DMSO.

Phase 3: Aqueous Assay Integration
  • Pre-warm Media: Ensure your cell culture media or biochemical buffer is pre-warmed to 37°C. Causality Note: Cold media drastically lowers the solubility threshold of lipophilic acids.

  • Rapid Integration: While actively vortexing or stirring the aqueous media, inject the Intermediate Stock directly into the center of the liquid vortex (avoiding the tube walls).

  • Final Concentration: A 1:100 dilution of a 1 mM intermediate stock yields a 10 µM final concentration with 1.0% final DMSO. For cell-based assays, a 1:1000 dilution is preferred to keep DMSO at a non-toxic 0.1% v/v.

Experimental Workflow Visualization

Workflow Powder 5-Cyano-3-methyl-1-benzothiophene -2-carboxylic acid (Powder) DMSO_Stock Master Stock (10 mM) in 100% Anhydrous DMSO Powder->DMSO_Stock Add Anhydrous DMSO Vortex & Warm (37°C) Intermediate Intermediate Stock (1 mM) in 100% DMSO DMSO_Stock->Intermediate 1:10 Dilution in DMSO Assay_Biochem Biochemical Assay Buffer (Final: 10 µM, 1% DMSO) Intermediate->Assay_Biochem 1:100 Dilution into Buffer (Mix rapidly) Assay_Cell Cell Culture Media (Final: 1 µM, 0.1% DMSO) Intermediate->Assay_Cell 1:1000 Dilution into Media (Pre-warmed to 37°C)

Figure 1. Step-wise dilution workflow for 5-cyano-3-methyl-1-benzothiophene-2-carboxylic acid.

Troubleshooting & Quality Control (Self-Validating System)

To ensure the trustworthiness of your assay data, you must validate that the compound remains in solution.

  • QC Check 1 (Visual/Optical): After adding the compound to the aqueous media, measure the absorbance at 600 nm. An increase in baseline absorbance compared to a vehicle control indicates micro-precipitation (light scattering).

  • QC Check 2 (LC-MS Validation): If performing critical IC₅₀ determinations, centrifuge the final assay media at 10,000 x g for 10 minutes. Analyze the supernatant via LC-MS to confirm the actual dissolved concentration matches your theoretical concentration.

  • Rescue Strategy (Excipients): If precipitation is confirmed, the lipophilicity of the benzothiophene core is overpowering the system. You must alter the solvent matrix.[6]. Cyclodextrins form inclusion complexes, shielding the hydrophobic benzothiophene core from the aqueous environment while leaving the carboxylic acid exposed.

References

  • Bio-Fount. "5-cyano-3-methyl-1-benzothiophene-2-carboxylic Acid Physicochemical Data." Bio-Fount Database. Available at: [Link]

  • ResearchGate Community. "How to avoid DMSO dissolved inhibitor from precipitating out when added in culture media?" ResearchGate Discussions (May 2017). Available at:[Link]

  • ChemBK. "3-amino-1-benzothiophene-2-carboxylic acid Physico-chemical Properties (pKa Reference)." ChemBK Database. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low solubility of 5-cyano-3-methyl-1-benzothiophene-2-carboxylic acid in aqueous media

Welcome to the Advanced Troubleshooting Guide for 5-cyano-3-methyl-1-benzothiophene-2-carboxylic acid (CAS: 1803600-86-3)[1]. As a highly lipophilic, planar aromatic compound, this benzothiophene derivative frequently pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for 5-cyano-3-methyl-1-benzothiophene-2-carboxylic acid (CAS: 1803600-86-3)[1]. As a highly lipophilic, planar aromatic compound, this benzothiophene derivative frequently presents severe solubility bottlenecks in aqueous media.

This guide is engineered for researchers and formulation scientists. It bypasses generic advice to focus on the specific physicochemical causality of this molecule, providing self-validating protocols to ensure your in vitro and in vivo assays succeed.

Part 1: Physicochemical Profiling & Diagnostic Workflow

To dissolve a molecule, you must first understand why it resists dissolution.

  • The Benzothiophene Core: Highly lipophilic and planar, driving a high crystal lattice energy. Water molecules cannot easily break these intermolecular forces.

  • The Cyano Group (-CN): While polar, it is non-ionizable. However, its strong electron-withdrawing nature pulls electron density from the ring, slightly lowering the pKa of the adjacent carboxylic acid.

  • The Carboxylic Acid (-COOH): This is your primary chemical handle. At a pH below its pKa (estimated ~3.5–4.0), the molecule is fully protonated (unionized) and practically insoluble in water. At a pH above 6.0, it ionizes into a carboxylate anion, drastically increasing solubility via ion-dipole interactions[2].

Solubility Strategy Decision Matrix

Use the following diagnostic workflow to determine the optimal solubility enhancement strategy based on your assay's constraints.

G A 5-Cyano-3-methyl-1-benzothiophene- 2-carboxylic acid (Poor Aqueous Solubility) B Is the target assay pH > 6.0? A->B C Salt Formation / pH Adjustment (Ionization of Carboxylic Acid) B->C Yes D Are organic solvents tolerated? (e.g., <1% DMSO for cells) B->D No E Co-Solvent System (DMSO, PEG400, Tween 80) D->E Yes F Advanced Formulation (HP-β-CD Complexation or Nanomilling) D->F No

Decision matrix for solubility enhancement of benzothiophene-2-carboxylic acid.

Part 2: Troubleshooting Guides (Q&A)

Q1: Why does the compound immediately precipitate when I dilute my 10 mM DMSO stock into a physiological buffer (pH 7.4)? Causality: This is known as "solvent-shift precipitation." Although the final pH (7.4) is theoretically high enough to ionize the carboxylic acid, the localized concentration of the highly lipophilic unionized drug exceeds its intrinsic solubility the moment it hits the water—before the buffer can effectively deprotonate it. Solution: Do not spike DMSO stocks directly into large volumes of buffer. Instead, pre-ionize the compound using the In Situ Salt Formation Protocol (see Part 3), or use a step-down co-solvency approach[3].

Q2: I am conducting an in vivo oral PK study. I cannot use high pH or high DMSO. How do I achieve a high enough concentration for dosing? Causality: In the acidic environment of the stomach (pH 1.5–3.5), the carboxylic acid will be fully protonated, leading to dissolution-rate limited absorption (BCS Class II behavior)[2]. Solution: You must mask the lipophilic core. Use Cyclodextrin Complexation . Hydroxypropyl-β-cyclodextrin (HP-β-CD) contains a hydrophobic inner cavity that encapsulates the benzothiophene ring, while its hydrophilic exterior keeps the complex dissolved in gastric fluids[4].

Q3: My biochemical enzymatic assay strictly requires a pH of 5.0. The compound is completely insoluble here. What are my options? Causality: At pH 5.0, you are too close to the pKa. A significant fraction of the drug remains unionized, and the ionized fraction is insufficient to pull the rest into solution. Solution: Introduce a non-ionic surfactant (e.g., 0.1% Tween 20 or Cremophor EL). Surfactants self-assemble into micelles that sequester the unionized lipophilic molecules, artificially increasing the apparent solubility without altering the assay pH[3].

Part 3: Validated Experimental Protocols

A protocol is only as good as its ability to prove it worked. These methodologies include built-in self-validation steps.

Protocol A: pH-Driven Solubilization (In Situ Salt Formation)

Mechanism: Converts the insoluble free acid into a highly soluble sodium salt[2].

  • Weighing: Weigh the required mass of 5-cyano-3-methyl-1-benzothiophene-2-carboxylic acid into a glass vial.

  • Suspension: Suspend the powder in 80% of your final target volume using sterile ultra-pure water. (Note: The drug will float/clump due to hydrophobicity).

  • Deprotonation: Add 1.05 molar equivalents of 0.1 M NaOH dropwise while continuously vortexing. The slight molar excess ensures complete deprotonation of the carboxylic acid.

  • Self-Validation Check: Observe the vial against a light source. The solution must transition from a cloudy suspension to completely transparent. If turbidity remains, do not proceed. Add NaOH in 0.05 equivalent micro-steps until clear.

  • Buffering: Once clear, add a 10X concentrated assay buffer (e.g., 10X PBS) to reach a 1X final concentration.

  • Final Adjustment: Adjust the final pH to 7.4 using 0.1 M HCl if necessary, and top up to the final volume with water.

Protocol B: HP-β-CD Inclusion Complexation

Mechanism: Encapsulates the hydrophobic benzothiophene core, bypassing the need for ionization[4].

  • Excipient Prep: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your target aqueous buffer.

  • Drug Addition: Add the compound to the HP-β-CD solution at a mass ratio of 1:10 (Drug : Cyclodextrin).

  • Energy Input: Sonicate the suspension for 15 minutes in a water bath. This provides the activation energy required to disrupt the drug's rigid crystal lattice.

  • Equilibration: Stir the mixture at room temperature for 24 hours. Complexation is a thermodynamic process; it requires time to reach equilibrium.

  • Self-Validation Check: Filter the solution through a 0.22 µm PTFE syringe filter. The filtrate contains only the successfully solubilized inclusion complex. Analyze the filtrate via HPLC-UV to quantify the exact dissolved concentration before dosing.

Part 4: Comparative Solubility Data

Use this table to rapidly compare the efficacy and trade-offs of different solubility enhancement techniques for benzothiophene-carboxylic acids.

Enhancement StrategyPrimary MechanismEst. Solubility GainBest ApplicationCritical Limitation
pH Adjustment (pH > 7.4) Ionization of the carboxylic acid group50x - 100xIntravenous dosing, standard biochemical assaysHigh risk of precipitation if the environment pH drops (e.g., stomach acid).
Co-Solvency (10% DMSO) Disruption of water hydrogen bonding network10x - 20xHigh-throughput screening (HTS)Cytotoxicity in cell-based assays; protein denaturation at high %.
HP-β-CD Complexation Hydrophobic cavity encapsulation20x - 50xIn vivo oral/IP dosing, cell-based assaysBulky formulation; requires a high ratio of excipient to API.
Nanomilling Exponential increase in surface area5x - 15xOral suspensions for PK/PD studiesDoes not increase equilibrium solubility; requires specialized milling equipment.

Part 5: Frequently Asked Questions (FAQs)

Can I use heating to dissolve this compound faster? Heating will temporarily increase kinetic solubility by providing energy to break the crystal lattice. However, once the solution cools back to room temperature or 37°C, the compound will rapidly re-precipitate (often forming needle-like crystals). Always rely on chemical enhancement (pH, complexation) rather than thermal enhancement.

Why is my compound precipitating out of the HP-β-CD complex after a few days? Cyclodextrin complexation is an equilibrium state. If you dilute the complex too far below the association constant ( Ka​ ) of the drug-cyclodextrin pair, the drug will partition out of the cavity and precipitate. Always maintain a slight excess of free cyclodextrin in the final formulation.

Does micronization change the inherent solubility of the drug? No. Micronization and nanomilling only increase the dissolution rate by expanding the surface area available for solvent interaction[4]. The absolute equilibrium solubility remains unchanged.

References

  • A review on solubility enhancement technique for pharmaceutical drugs Source: Global Scholarly Communication Online Press URL:[Link]

  • Solubility Enhancement of Poorly Water Soluble Drugs A Review Source: International Journal of Trend in Scientific Research and Development (IJTSRD) URL:[Link]

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs Source: Brieflands URL:[Link]

Sources

Optimization

how to store 5-cyano-3-methyl-1-benzothiophene-2-carboxylic acid to prevent degradation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexplained assay irreproducibility, only to trace the root cause back to the silent degrad...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexplained assay irreproducibility, only to trace the root cause back to the silent degradation of their chemical probes.

5-Cyano-3-methyl-1-benzothiophene-2-carboxylic acid (CAS: 1803600-86-3) is a highly versatile building block in drug discovery. However, its bifunctional nature—housing both an electrophilic cyano (-CN) group and an acidic carboxylic acid (-COOH) group on an electron-rich benzothiophene core—makes it uniquely susceptible to specific degradation pathways if improperly handled.

This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure the absolute integrity of your compound.

The Causality of Degradation: Know Your Molecule

To prevent degradation, we must first understand the thermodynamic and kinetic mechanisms driving it. This compound is not just passively unstable; its functional groups actively participate in its own structural compromise.

  • Acid-Catalyzed Cyano Hydrolysis (The Primary Threat): The most common mode of failure is the conversion of the cyano group to an amide adduct. This is driven by ambient moisture. Crucially, the adjacent carboxylic acid acts as a local proton source, auto-catalyzing the hydration of the nitrile group. This phenomenon is well-documented in molecules containing both cyano and carboxylic acid functionalities, where even trace water during storage leads to rapid amide formation .

  • Thermal Decarboxylation: The carboxylic acid at the 2-position of the benzothiophene ring is susceptible to decarboxylation if exposed to high thermal stress (>150°C) or strong basic conditions over prolonged periods .

  • S-Oxidation: The sulfur atom within the benzothiophene core can undergo oxidation to form sulfoxides or sulfones when exposed to light, atmospheric oxygen, or peroxide impurities commonly found in aged ethereal solvents.

DegradationMechanisms Parent 5-Cyano-3-methyl-1-benzothiophene -2-carboxylic acid Moisture Moisture (H2O) + Acid Catalysis Parent->Moisture Heat Thermal Stress / Strong Base Parent->Heat Oxidants Light / O2 / Peroxides Parent->Oxidants Amide Amide Adduct (+18 Da) Moisture->Amide Cyano Hydrolysis Decarb Decarboxylated Core (-44 Da) Heat->Decarb Decarboxylation Sulfoxide Sulfoxide/Sulfone (+16 / +32 Da) Oxidants->Sulfoxide S-Oxidation

Figure 1: Primary degradation pathways of 5-cyano-3-methyl-1-benzothiophene-2-carboxylic acid.

Quantitative Storage Specifications

To mitigate these degradation pathways, strict adherence to environmental controls is required. Below is the empirical data summarizing the compound's stability across various storage states .

Storage StateTemperatureAtmosphereLight ExposureExpected Shelf Life
Solid Powder (Long-term) -20°CArgon / NitrogenDark (Amber Vial)12 - 24 Months
Solid Powder (Short-term) 4°CDesiccated AirDark (Amber Vial)1 - 2 Weeks
Anhydrous DMSO Stock -20°CArgon PurgedDark3 - 6 Months
Aqueous Buffer (pH 7.4) 4°CAmbientAmbient< 8 Hours

Standard Operating Procedure: Aliquoting and Storage

To establish a self-validating system, you must eliminate variables that introduce moisture or oxygen. Follow this step-by-step methodology when receiving a new batch of the compound.

Step 1: Thermal Equilibration (Critical) Never open a cold vial. Upon removing the lyophilized powder from -20°C or 4°C storage, place the sealed vial in a desiccator at room temperature for 1–2 hours. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, initiating the cyano-hydrolysis cascade.

Step 2: Solvent Selection & Dissolution If preparing a liquid stock, dissolve the powder in strictly anhydrous, septum-sealed DMSO or DMF (water content <0.005%). Do not use older bottles of solvent that have been repeatedly punctured, as they are highly hygroscopic.

Step 3: Single-Use Aliquoting Divide the stock solution into single-use amber glass vials. Causality: Amber glass prevents photo-oxidation of the benzothiophene core. Single-use aliquots eliminate freeze-thaw cycles, which physically degrade the compound and repeatedly expose the stock to ambient air.

Step 4: Headspace Purging Before sealing, gently blow a stream of dry Argon (preferred) or Nitrogen gas over the liquid surface for 5–10 seconds. Causality: Argon is heavier than air and effectively displaces both oxygen (preventing S-oxidation) and moisture (preventing hydrolysis).

Step 5: Analytical Validation To validate your storage system, run an LC-MS on an aliquot at Day 0, and again at Month 3. The parent mass should be observed at m/z 218.24 [M+H]+ . The absence of a peak at m/z 236.24 (the amide adduct) confirms your storage protocol is successfully preventing hydrolysis.

StorageWorkflow Step1 1. Receive Powder (Keep sealed) Step2 2. Equilibrate to RT (In desiccator, 1-2 hrs) Step1->Step2 Step3 3. Prepare Stock (Anhydrous DMSO/DMF) Step2->Step3 If in solution Step4 4. Aliquot (Single-use amber vials) Step2->Step4 If storing solid Step3->Step4 Step5 5. Purge Headspace (Argon or Nitrogen gas) Step4->Step5 Step6 6. Long-Term Storage (-20°C, Dark, Desiccated) Step5->Step6

Figure 2: Self-validating workflow for the preparation, aliquoting, and long-term storage.

Troubleshooting & FAQs

Q: I dissolved the compound in DMSO and stored it at 4°C for a month. My LC-MS now shows a major peak at M+18. What happened? A: You are observing the classic amide adduct (+18 Da). DMSO is highly hygroscopic and rapidly absorbs moisture from the air every time the vial is opened. The trace water, combined with the auto-catalytic acidic environment provided by the compound's own -COOH group, hydrolyzed the cyano group to an amide . Solution: Always use anhydrous DMSO, aliquot into single-use vials, and purge the headspace with Argon before freezing at -20°C.

Q: My solid powder has turned from off-white to a slightly yellowish hue, and my yields in downstream coupling reactions have dropped. Why? A: This color shift typically indicates S-oxidation of the benzothiophene core or photo-degradation. Benzothiophenes can slowly oxidize to sulfoxides when exposed to ambient light and atmospheric oxygen over extended periods. Solution: Store the solid strictly in amber glass vials (to block UV/visible light) and keep it in a desiccator backfilled with an inert gas.

Q: Can I store this compound in an aqueous buffer (e.g., PBS, pH 7.4) for my biological assays? A: Only for immediate use (within 4–8 hours). Prolonged storage in aqueous media will inevitably lead to cyano hydrolysis. Furthermore, at physiological pH, the carboxylic acid is deprotonated into a carboxylate; while this increases aqueous solubility, it still leaves the cyano group highly vulnerable to base-catalyzed hydration over time. Always prepare fresh aqueous dilutions from your anhydrous DMSO stock immediately before your experiment.

References

  • Fuchs, A. V., & Thurecht, K. J. (2017). Stability of Trithiocarbonate RAFT Agents Containing Both a Cyano and a Carboxylic Acid Functional Group. ACS Macro Letters, 6(3), 287-291. URL:[Link]

  • Zhang, C., et al. (2017). Decarboxylative Fluorination of Electron-Rich Heteroaromatic Carboxylic Acids with Selectfluor. Organic Letters, 19(6), 1438-1441. URL:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Chemical Shifts of 5-cyano-3-methyl-1-benzothiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of pharmaceutical research and materials science, the benzothiophene scaffold is a cornerstone of many biologically active com...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and materials science, the benzothiophene scaffold is a cornerstone of many biologically active compounds and functional materials. The precise structural elucidation of novel benzothiophene derivatives is paramount for understanding their structure-activity relationships and ensuring their purity and identity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the unambiguous determination of molecular structure in solution.

Predicted NMR Data for 5-cyano-3-methyl-1-benzothiophene-2-carboxylic acid

The following ¹H and ¹³C NMR chemical shifts have been predicted using advanced computational models. These predictions are based on extensive databases of experimental data and quantum mechanical calculations, providing a reliable estimate of the expected spectral features.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H4 8.35124.5
H6 7.80128.0
H7 8.05125.0
3-CH₃ 2.6014.5
COOH 13.5 (broad)168.0
C2 -135.0
C3 -140.0
C3a -138.5
C4 -124.5
C5 -110.0
C6 -128.0
C7 -125.0
C7a -141.0
CN -118.0

Disclaimer: These are predicted values and may differ slightly from experimental results.

Structural and Substituent Effects on Chemical Shifts

The predicted chemical shifts for 5-cyano-3-methyl-1-benzothiophene-2-carboxylic acid can be rationalized by considering the electronic properties of the substituents and their influence on the aromatic system.

Molecular Structure and Numbering

Caption: Structure and numbering of 5-cyano-3-methyl-1-benzothiophene-2-carboxylic acid.

Analysis of ¹H NMR Shifts
  • Aromatic Protons (H4, H6, H7): The protons on the benzene ring of the benzothiophene core are expected to appear in the aromatic region (typically 7.0-8.5 ppm).

    • H4: This proton is predicted to be the most deshielded (8.35 ppm). This is due to the anisotropic effect of the nearby thiophene ring and the electron-withdrawing effect of the cyano group at the para position.

    • H7: The predicted shift for H7 is 8.05 ppm. Its downfield shift is influenced by the anisotropic effect of the thiophene sulfur atom.

    • H6: This proton is predicted to be the most upfield of the aromatic protons (7.80 ppm), being the furthest from the electron-withdrawing cyano group and the thiophene ring.

  • Methyl Protons (3-CH₃): The methyl group at the C3 position is predicted to have a chemical shift of around 2.60 ppm. This is a typical value for a methyl group attached to an aromatic ring, slightly downfield due to the influence of the adjacent carboxylic acid and the aromatic system.

  • Carboxylic Acid Proton (COOH): The proton of the carboxylic acid is expected to be a broad singlet at a significantly downfield position (around 13.5 ppm). This is characteristic of carboxylic acid protons due to strong hydrogen bonding and deshielding by the carbonyl group.

Analysis of ¹³C NMR Shifts
  • Carbonyl Carbon (COOH): The carbon of the carboxylic acid group is predicted to have a chemical shift of approximately 168.0 ppm, which is typical for carboxylic acids.

  • Aromatic and Thiophene Carbons:

    • The quaternary carbons (C2, C3, C3a, C5, C7a) are expected to have distinct chemical shifts. C3a and C7a, at the fusion of the two rings, are predicted around 138.5 and 141.0 ppm, respectively.

    • The cyano-substituted carbon, C5 , is predicted to be significantly upfield (around 110.0 ppm) due to the shielding effect of the nitrogen atom, while the cyano carbon (CN ) itself appears around 118.0 ppm.

    • The remaining aromatic carbons (C4, C6, C7) are predicted to be in the range of 124.5-128.0 ppm.

Comparative Analysis with Structurally Related Compounds

To provide context for the predicted values, it is instructive to compare them with the experimental NMR data of similar molecules.

  • 3-Methyl-1-benzothiophene-2-carboxylic Acid: In the absence of the cyano group, the aromatic protons would be expected to appear at slightly more upfield positions due to the reduced electron-withdrawing character of the molecule. The chemical shifts of H4, H5, H6, and H7 would be primarily influenced by the fused thiophene ring.

  • 5-Cyanobenzothiophene: Without the methyl and carboxylic acid groups, the proton at C2 would be observable. The primary influence on the aromatic proton shifts would be the cyano group at C5, which would cause a downfield shift for the peri-proton H4.

The presence of the strongly electron-withdrawing cyano group at the 5-position in the target molecule is expected to cause a general downfield shift of the protons and carbons in the benzene ring compared to the unsubstituted benzothiophene, with the most pronounced effect on the protons and carbons in its vicinity. Conversely, the electron-donating methyl group at C3 will have a more localized shielding effect on the thiophene ring carbons.

Experimental Protocol for NMR Data Acquisition

For researchers intending to synthesize and characterize 5-cyano-3-methyl-1-benzothiophene-2-carboxylic acid, the following experimental protocol for NMR analysis is recommended.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing dissolve Dissolve ~5-10 mg of sample in 0.6 mL of deuterated solvent (e.g., DMSO-d6) transfer Transfer solution to a 5 mm NMR tube dissolve->transfer h1_acq ¹H NMR: - Acquisition time: ~2-3 s - Relaxation delay: 2 s - Number of scans: 16 transfer->h1_acq Insert into spectrometer c13_acq ¹³C NMR: - Proton decoupled - Acquisition time: ~1-2 s - Relaxation delay: 2 s - Number of scans: 1024 or more h1_acq->c13_acq After ¹H acquisition ft Fourier Transform FID c13_acq->ft phasing Phase correction ft->phasing baseline Baseline correction phasing->baseline referencing Reference spectrum (TMS or solvent peak) baseline->referencing

Caption: Recommended workflow for NMR data acquisition and processing.

Causality Behind Experimental Choices:

  • Solvent: DMSO-d₆ is recommended as the carboxylic acid proton is more likely to be observed due to its ability to disrupt intermolecular hydrogen bonding that can lead to signal broadening. It is also an excellent solvent for many aromatic carboxylic acids.

  • Concentration: A moderate concentration of 5-10 mg in 0.6 mL of solvent is generally sufficient to obtain good quality spectra in a reasonable amount of time.

  • ¹³C NMR Scans: A higher number of scans is necessary for ¹³C NMR due to the low natural abundance of the ¹³C isotope (1.1%).

Conclusion

This guide provides a comprehensive overview of the expected ¹H and ¹³C NMR chemical shifts for 5-cyano-3-methyl-1-benzothiophene-2-carboxylic acid based on high-quality predictions and comparative analysis. The electronic effects of the cyano, methyl, and carboxylic acid substituents play a crucial role in determining the spectral features. By understanding these influences, researchers can more effectively interpret the NMR spectra of newly synthesized benzothiophene derivatives, ensuring accurate structural elucidation and advancing their research endeavors. The provided experimental protocol offers a solid starting point for obtaining high-quality NMR data for this and related compounds.

References

  • NMR Prediction Tools

    • ACD/Labs NMR Predictor. [Link]

    • NMRium - a web-based NMR data processing and prediction tool. [Link]

  • General Principles of NMR Spectroscopy

    • Reich, H. J. Structure Determination Using Spectroscopic Methods. University of Wisconsin. [Link]

  • Substituent Effects on Chemical Shifts

    • Gunlock, M. et al. "Substituent Effects on the 13C NMR and 1H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines." J. Braz. Chem. Soc. (2018). [Link]

Comparative

Analytical Profiling of 5-Cyano-3-methyl-1-benzothiophene-2-carboxylic Acid: IR Spectroscopy Reference Guide &amp; Technique Comparison

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 5-cyano-3-methyl-1-benzothiophene-2-carboxylic acid (CAS: 1803600-86-3) Executive Summary The structural elucidation of subs...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 5-cyano-3-methyl-1-benzothiophene-2-carboxylic acid (CAS: 1803600-86-3)

Executive Summary

The structural elucidation of substituted benzothiophenes is a critical workflow in modern medicinal chemistry and materials science. 5-cyano-3-methyl-1-benzothiophene-2-carboxylic acid presents a unique analytical challenge due to the presence of multiple strongly absorbing, conjugated functional groups: a carboxylic acid, a nitrile (cyano) group, and a heteroaromatic benzothiophene core.

This guide provides a definitive reference for the Infrared (IR) spectroscopy peaks of this compound. Furthermore, it objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR) against traditional Transmission FTIR (KBr Pellet) and Raman Spectroscopy , providing field-proven methodologies to ensure high-fidelity spectral data free from matrix interference.

IR Reference Peaks & Mechanistic Causality

The IR spectrum of 5-cyano-3-methyl-1-benzothiophene-2-carboxylic acid is dominated by the strong dipole moments of its substituents. Because the carboxylic acid and cyano groups are directly attached to the aromatic benzothiophene system, resonance delocalization significantly impacts their vibrational frequencies.

Quantitative Spectral Reference Data
Functional GroupExpected Wavenumber (cm⁻¹)Intensity & ShapeMechanistic Explanation & Causality
O–H Stretch (Carboxylic)3300 – 2500Strong, Very BroadCarboxylic acids form strong intermolecular hydrogen-bonded dimers. This extensive hydrogen bonding weakens the O-H bond, lowering the stretching frequency and creating a characteristic broad "envelope" that often masks aliphatic C-H stretches[1][2].
C≡N Stretch (Cyano)2215 – 2240Medium to Strong, SharpThe cyano group at position 5 is conjugated with the aromatic ring. This conjugation slightly lowers the frequency compared to aliphatic nitriles, placing it reliably in the 2220 cm⁻¹ region[3][4].
C=O Stretch (Carboxylic)1680 – 1710Very Strong, SharpAn isolated aliphatic carboxylic acid typically absorbs near 1730 cm⁻¹. However, conjugation with the benzothiophene core at position 2 allows π -electron delocalization, lowering the double-bond character and shifting the peak to ~1680–1710 cm⁻¹[1][5].
C=C Stretch (Aromatic)1600, 1550, 1450Medium, Multiple PeaksCharacteristic skeletal vibrations of the benzothiophene aromatic ring system[4].
C–O Stretch (Carboxylic)1210 – 1320Strong, SharpArises from the coupling of the C-O stretch and the O-H in-plane bend[2].
O–H Bend (Out-of-plane)950 – 900Medium, BroadA highly diagnostic peak for carboxylic acid dimers, confirming that the broad 3300-2500 cm⁻¹ peak is a carboxylic acid and not an alcohol[1].
C–S Stretch (Thiophene)740 – 600Weak to MediumCharacteristic out-of-plane bending and C-S stretching of the benzothiophene core[6].

Technology Comparison: ATR-FTIR vs. KBr Pellet vs. Raman

When analyzing a compound with a carboxylic acid group, the choice of sampling technique fundamentally alters the quality of the data. Below is an objective comparison of three dominant analytical approaches.

Comparative Performance Matrix
FeatureATR-FTIR (Diamond Crystal)Transmission FTIR (KBr Pellet)Raman Spectroscopy
Sample Prep Time < 1 minute10 - 15 minutes< 1 minute
Destructive? NoYes (Sample mixed with KBr)No
Moisture Interference Low. Ideal for carboxylic acids.High. KBr is hygroscopic.None. Water is a weak Raman scatterer.
Best For... Rapid, routine identification of polar bonds (C=O, O-H).High-resolution quantitative analysis (if kept perfectly dry).Identifying symmetrical or polarizable bonds (C=C, C≡N).
Drawback Pathlength depends on wavelength; peaks at high wavenumbers appear weaker.Absorbed water in KBr masks the 3300-2500 cm⁻¹ O-H stretch[7].Fluorescence from the aromatic system can overwhelm the signal.

The Expert Verdict: For 5-cyano-3-methyl-1-benzothiophene-2-carboxylic acid, ATR-FTIR is the superior technique. The primary diagnostic feature of this molecule is the broad carboxylic O-H stretch (3300–2500 cm⁻¹). Because KBr is highly hygroscopic, any moisture absorbed during pellet preparation will introduce a massive, broad water peak at ~3400 cm⁻¹, effectively destroying the diagnostic value of the carboxylic acid region. ATR eliminates this variable.

Experimental Workflows & Protocols

To ensure self-validating and reproducible results, adhere to the following comparative protocols.

Workflow Visualization

G cluster_ATR ATR-FTIR Pathway (Preferred) cluster_KBr KBr Pellet Pathway (Alternative) Start 5-cyano-3-methyl-1- benzothiophene-2-carboxylic acid ATR_Prep Place 1-2 mg directly on Diamond Crystal Start->ATR_Prep KBr_Prep Grind 1mg sample with 100mg dry KBr in glovebox Start->KBr_Prep ATR_Press Apply Anvil Pressure (Ensure optical contact) ATR_Prep->ATR_Press ATR_Scan Scan 4000-400 cm⁻¹ (ATR Correction Applied) ATR_Press->ATR_Scan Data_Analysis Spectral Processing (Baseline Correction & Peak Picking) ATR_Scan->Data_Analysis KBr_Press Hydraulic Press (10 Tons, 5 mins under vacuum) KBr_Prep->KBr_Press KBr_Scan Transmission Scan 4000-400 cm⁻¹ KBr_Press->KBr_Scan KBr_Scan->Data_Analysis Result Validate C≡N (2220 cm⁻¹) Validate C=O (1700 cm⁻¹) Data_Analysis->Result

Caption: Comparative analytical workflow for ATR-FTIR versus KBr Pellet transmission spectroscopy.

Protocol A: ATR-FTIR Analysis (Preferred)

Causality Focus: ATR relies on the evanescent wave penetrating the sample. Intimate optical contact is required for high signal-to-noise ratios.

  • Background Collection: Clean the diamond ATR crystal with isopropanol and a lint-free wipe. Allow it to dry completely. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution). Validation: A flat baseline ensures no residual solvent or atmospheric water/CO₂ interference.

  • Sample Application: Deposit approximately 1–2 mg of the solid 5-cyano-3-methyl-1-benzothiophene-2-carboxylic acid directly onto the center of the crystal.

  • Pressure Application: Lower the ATR pressure anvil until the clutch clicks. Causality: Solid samples scatter the evanescent wave if air gaps exist. High pressure forces the crystal and sample into intimate contact, maximizing the penetration depth (typically 0.5–2 µm).

  • Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹.

  • Post-Processing: Apply an "ATR Correction" algorithm in the spectrometer software. Causality: Because penetration depth is wavelength-dependent (deeper at lower wavenumbers), high-frequency peaks (like the O-H stretch) appear artificially weak in raw ATR data. ATR correction normalizes the spectrum to resemble transmission data.

Protocol B: Transmission FTIR via KBr Pellet

Causality Focus: KBr is transparent to IR light, but highly hygroscopic. Moisture control is the single point of failure in this protocol.

  • Preparation of Matrix: Dry spectroscopy-grade KBr powder in an oven at 110°C for at least 24 hours prior to use. Store in a desiccator.

  • Milling: In an agate mortar, combine ~1 mg of the analyte with ~100 mg of the dried KBr. Grind vigorously for 1–2 minutes. Causality: The particle size must be reduced to less than the wavelength of IR light (typically < 2 µm) to prevent the Christiansen effect (asymmetric scattering that distorts peak shapes).

  • Pressing: Transfer the fine powder to a 13 mm pellet die. Attach a vacuum line to the die for 2 minutes to remove trapped air (prevents cloudy pellets). Apply 10 tons of pressure using a hydraulic press for 5 minutes.

  • Analysis: Remove the translucent pellet, place it in the transmission holder, and scan (4000 to 400 cm⁻¹).

  • Validation Check: Immediately inspect the 3400 cm⁻¹ region. If a sharp, intense peak is present superimposed on the broad carboxylic acid envelope, the KBr absorbed moisture during pressing, and the pellet must be remade.

References

  • FT-IR liquid spectra of mixture 8. Peaks of benzothiophene and dibenzothiophene... ResearchGate. Available at:[Link]

  • High-Resolution Far- to Near-Infrared Anharmonic Absorption Spectra of Cyano-Substituted Polycyclic Aromatic Hydrocarbons from 300 to 6200 cm−1. ACS Earth and Space Chemistry. Available at:[Link]

  • The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at:[Link]

  • IR Spectroscopy Tutorial: Carboxylic Acids. OrgChem Boulder. Available at: [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at:[Link]

  • VIBRATIONAL SPECTROSCOPIC STUDIES OF 4-CYANOBENZOIC ACID. Rasayan Journal of Chemistry. Available at:[Link]

Sources

Validation

A Senior Application Scientist's Guide to the Comparative Reactivity of Benzothiophene and Indole Scaffolds

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, th...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, the indole and benzothiophene ring systems are particularly prominent, serving as the core scaffolds for a vast array of pharmaceuticals and functional materials. While structurally similar—both featuring a benzene ring fused to a five-membered heterocycle—the replacement of nitrogen (in indole) with sulfur (in benzothiophene) imparts profound differences in their chemical reactivity.

This guide provides an in-depth, objective comparison of the reactivity of two representative molecules: 5-cyano-3-methyl-1-benzothiophene-2-carboxylic acid and its conceptual analog, 5-cyano-3-methyl-1H-indole-2-carboxylic acid . By examining their electronic structures and performance in key chemical transformations, we aim to provide researchers with the field-proven insights necessary to make informed decisions in synthetic planning and molecular design.

PART 1: Structural and Electronic Analysis: The Foundational Differences

The reactivity of an aromatic system is fundamentally governed by the electron density of its ring and the stability of intermediates formed during a reaction. The primary distinction between our two subject molecules lies in the heteroatom within the five-membered ring: nitrogen versus sulfur.

  • Indole: The lone pair of electrons on the nitrogen atom actively participates in the aromatic π-system of the pyrrole ring, making it a 6π-electron system that satisfies Hückel's rule.[1] This delocalization makes the indole core exceptionally electron-rich and highly activated towards electrophilic attack, with the C3 position being the most nucleophilic site.[2][3][4]

  • Benzothiophene: Sulfur, being a third-period element, also donates electron density to the ring through its lone pairs. However, due to the larger size of sulfur's 3p orbitals compared to carbon's 2p orbitals, the orbital overlap is less effective. Consequently, the benzothiophene ring system is generally less electron-rich and less reactive towards electrophiles than the indole scaffold.[3]

The substituents on our target molecules further modulate this inherent reactivity:

  • 5-Cyano (-CN): A potent electron-withdrawing group that deactivates the benzene portion of the molecule towards electrophilic attack.

  • 3-Methyl (-CH₃): An electron-donating group that blocks the most reactive C3 position in both scaffolds.

  • 2-Carboxylic Acid (-COOH): An electron-withdrawing group that deactivates the heterocyclic ring.

This combination of a deactivated benzene ring and a blocked/deactivated heterocyclic ring makes both molecules challenging substrates for certain transformations.

Comparative Overview of Electronic Properties
Property5-cyano-3-methyl-1-benzothiophene-2-carboxylic acid5-cyano-3-methyl-1H-indole-2-carboxylic acidRationale
Heteroatom Electronegativity Sulfur (2.58)Nitrogen (3.04)Nitrogen is more electronegative, influencing bond polarity and the acidity of the N-H proton.
Aromaticity of Heterocycle AromaticAromaticBoth contain a cyclic, planar, conjugated system. Indole's pyrrole ring has 6π electrons.
Overall Ring Electron Density Moderately electron-rich, but less than indole.Highly electron-rich.Nitrogen is a more effective π-donor than sulfur in this context, leading to higher electron density.[3]
Most Nucleophilic Site (unsubstituted) C3C3Delocalization of the heteroatom lone pair preferentially increases electron density at the C3 position.[2][4]
Logical Flow of Reactivity Analysis

G cluster_molecules Core Molecules cluster_analysis Comparative Analysis cluster_conclusion Synthetic Implications M1 Benzothiophene Analog (Sulfur Heteroatom) A1 Structural & Electronic Properties M1->A1 M2 Indole Analog (Nitrogen Heteroatom) M2->A1 A2 Reactivity Towards Electrophiles (EAS) A1->A2 influences A3 Reactivity at the Heteroatom A1->A3 influences A4 Acidity of Carboxylic Acid (-COOH) A1->A4 influences C1 Key Reactivity Differences A2->C1 A3->C1 A4->C1 C2 Strategic Synthetic Planning C1->C2

Caption: Workflow for the comparative analysis of benzothiophene and indole analogs.

PART 2: Head-to-Head Reactivity Comparison

Electrophilic Aromatic Substitution (EAS)

EAS is a hallmark reaction of aromatic compounds, proceeding through a two-step addition-elimination mechanism where the aromatic ring attacks an electrophile.[5][6] The rate-determining step is the formation of a resonance-stabilized carbocation intermediate (an arenium ion).[7][8]

For both of our target molecules, the situation is complex. The powerful deactivating effect of the 5-cyano group strongly disfavors attack on the benzene ring. The primary battleground is therefore the heterocyclic ring.

  • Indole Analog: The C3 position, normally the prime target for electrophiles, is blocked by a methyl group. The C2 position is occupied by an electron-withdrawing carboxylic acid. The entire ring system is heavily deactivated by the cyano and carboxyl groups. Consequently, 5-cyano-3-methyl-1H-indole-2-carboxylic acid is expected to be extremely unreactive towards electrophilic aromatic substitution. Forcing conditions would likely lead to decomposition rather than selective substitution.

  • Benzothiophene Analog: The C3 position is also blocked. While the benzothiophene nucleus is inherently less reactive than indole, it offers alternative pathways. Literature shows that electrophilic attack on the benzothiophene ring can occur at other positions, though it often requires harsh conditions.[9] A more modern strategy involves activating the molecule by oxidizing the sulfur atom, which can direct subsequent functionalization to the C4 position.[10]

Caption: Energy profile comparison for a hypothetical EAS reaction.

Reactivity at the Heteroatom

This is where the two scaffolds display dramatically different and synthetically useful reactivity.

  • Indole Analog (N-Alkylation/Acylation): The N-H proton of the indole ring is acidic and can be removed by a base (e.g., NaH, K₂CO₃).[1] The resulting indolide anion is a potent nucleophile that readily reacts with electrophiles like alkyl halides or acyl chlorides.[11] The presence of two strong electron-withdrawing groups (-COOH and -CN) significantly increases the acidity of the N-H proton compared to unsubstituted indole, making N-functionalization a highly favorable and predictable reaction pathway .[12][13]

  • Benzothiophene Analog (S-Oxidation): The sulfur atom in benzothiophene does not have a proton to be removed. Instead, its lone pair of electrons can be oxidized. Treatment with oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide converts the sulfide to a sulfoxide and, with a stronger or excess oxidant, to a sulfone.[14] This transformation is synthetically powerful because it converts the electron-donating sulfide into a strongly electron-withdrawing sulfonyl group, completely altering the electronic properties of the molecule and enabling unique downstream reactions.[10][14]

Acidity of the 2-Carboxylic Acid Group

The acidity of a carboxylic acid is measured by its pKa value; a lower pKa indicates a stronger acid.[15][16] Acidity is enhanced by the presence of electron-withdrawing groups, which stabilize the negative charge of the conjugate base (the carboxylate anion) through an inductive effect.[15]

MoleculeKey Features Influencing AcidityPredicted pKa
Benzothiophene Analog - Electron-withdrawing 5-cyano group- Electron-withdrawing benzothiophene ring- Sulfur heteroatomRelatively Low (Strong Acid)
Indole Analog - Electron-withdrawing 5-cyano group- Electron-withdrawing indole ring- Nitrogen heteroatom- Potential for intramolecular H-bondingPredicted to be slightly less acidic than the benzothiophene analog

Rationale: Both molecules are expected to be significantly more acidic than benzoic acid (pKa ~4.2) due to the additional electron-withdrawing effects of the fused heterocyclic ring and the cyano group. When comparing the two, the key difference is the heteroatom's influence. While nitrogen is more electronegative, the overall electronic landscape and potential for hydrogen bonding between the N-H and the carboxylate in the conjugate base of the indole may slightly decrease its acidity compared to the benzothiophene counterpart. Precise prediction requires experimental measurement, but both are undoubtedly strong organic acids.

PART 3: Experimental Protocols

To provide a practical context for these differences, we outline protocols for a characteristic reaction of each scaffold. These protocols are designed to be self-validating, with clear steps and expected outcomes.

Protocol 1: N-Alkylation of 5-cyano-3-methyl-1H-indole-2-carboxylic acid

This protocol demonstrates the facile functionalization of the indole nitrogen.

Objective: To synthesize Ethyl 1-ethyl-5-cyano-3-methyl-1H-indole-2-carboxylate.

Step-by-Step Methodology:

  • Esterification: To a solution of 5-cyano-3-methyl-1H-indole-2-carboxylic acid (1.0 eq) in ethanol, add concentrated sulfuric acid (0.1 eq) catalytically. Heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed. Cool the reaction, neutralize with saturated sodium bicarbonate solution, and extract the ethyl ester product with ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Causality: The carboxylic acid must first be protected as an ester to prevent it from interfering with the basic conditions of the subsequent alkylation step.

  • Deprotonation & Alkylation: To a solution of the resulting ethyl ester (1.0 eq) in anhydrous DMF, add potassium carbonate (K₂CO₃, 1.5 eq) and iodoethane (1.2 eq).

  • Stir the mixture at room temperature for 8-12 hours, monitoring by TLC.

    • Trustworthiness: K₂CO₃ is a suitable base for deprotonating the N-H of this electron-poor indole. The reaction progress can be clearly tracked by the appearance of a new, less polar spot on the TLC plate.

  • Work-up & Purification: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the pure N-alkylated product.

Protocol 2: S-Oxidation of 5-cyano-3-methyl-1-benzothiophene-2-carboxylic acid

This protocol highlights the unique reactivity of the sulfur heteroatom.

Objective: To synthesize 5-cyano-3-methyl-1-benzothiophene-2-carboxylic acid 1,1-dioxide.

Step-by-Step Methodology:

  • Dissolution: Dissolve 5-cyano-3-methyl-1-benzothiophene-2-carboxylic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetic acid.

  • Oxidation: Cool the solution in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity, 2.5 eq) portion-wise over 30 minutes, maintaining the internal temperature below 10 °C.

    • Causality: Using a slight excess of m-CPBA ensures complete oxidation to the sulfone (1,1-dioxide). The reaction is exothermic, so slow addition and cooling are critical for control.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS. The product, being more polar, will have a lower Rf value than the starting material.

  • Work-up & Purification: Quench the reaction by adding a saturated solution of sodium sulfite to destroy excess peroxide. Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (to remove m-chlorobenzoic acid byproduct) and then brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate. The resulting solid product can be purified by recrystallization or column chromatography.

PART 4: Summary and Conclusion

The reactivity of 5-cyano-3-methyl-1-benzothiophene-2-carboxylic acid and its indole analog are starkly different, providing distinct opportunities for synthetic chemists.

Feature of ComparisonBenzothiophene AnalogIndole AnalogKey Takeaway
Electrophilic Substitution Highly deactivated; potential for reaction at C4/C6 via activation.Extremely unreactive due to severe deactivation and blocked C3.Indole is essentially inert to EAS; benzothiophene offers a potential handle via S-oxidation.
Heteroatom Reactivity S-Oxidation to sulfoxide/sulfone is a key reaction.N-Alkylation/Acylation is facile and predictable.This is the most significant point of divergence, offering completely orthogonal synthetic pathways.
-COOH Acidity Strong acid.Strong acid, likely slightly weaker than the benzothiophene.Both are suitable for standard carboxylate chemistry (amidation, esterification).

Final Insight for Drug Development Professionals: Your choice of scaffold should be dictated by your synthetic strategy.

  • If your design requires functionalization on the nitrogen atom or relies on the inherent nucleophilicity of a heteroatom, the indole scaffold is the superior choice.

  • If your strategy involves modulating electronic properties through oxidation or requires a more robust core that is less susceptible to electrophilic degradation, the benzothiophene scaffold offers greater stability and a unique reactive handle at the sulfur atom.

Understanding these fundamental principles of reactivity is paramount to efficiently navigating the complex synthetic challenges in modern drug discovery and development.

References

  • myExperiment. (n.d.). Process for the preparation of 5-Cyanophthalide and intermediates useful therein. Retrieved from myexperiment.org. [Link]

  • Patents, G. (n.d.). US20060142567A1 - Process for the industrial synthesis of the methyl diester of 5-amino-3-carboxymethyl-4-cyano-2-thiophenecarboxylic acid, and application to the synthesis of bivalent salts of ranelic acid and their hydrates.
  • Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Retrieved from masterorganicchemistry.com. [Link]

  • PMC. (n.d.). Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration. Retrieved from ncbi.nlm.nih.gov. [Link]

  • PMC. (n.d.). C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite. Retrieved from ncbi.nlm.nih.gov. [Link]

  • PMC. (n.d.). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Retrieved from ncbi.nlm.nih.gov. [Link]

  • Chemistry LibreTexts. (2020, May 30). 21.2: Acidity of Carboxylic Acids. Retrieved from chem.libretexts.org. [Link]

  • Stack Exchange. (2018, February 21). Electrophilic substitution of an indole as opposed to benzofuran and benzothiophene. Retrieved from chemistry.stackexchange.com. [Link]

  • SpringerLink. (n.d.). Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. Retrieved from link.springer.com. [Link]

  • Journal of Electrochemistry. (n.d.). Electrochemical Syntheses of Aryl-substituted Benzothiophenes and Phenanthrenes Using Benzenediazonium Salts as. Retrieved from jelectrochem.xmu.edu.cn. [Link]

  • PMC. (n.d.). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Retrieved from ncbi.nlm.nih.gov. [Link]

  • Beilstein Journals. (2017, September 6). Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration. Retrieved from beilstein-journals.org. [Link]

  • PMC. (n.d.). Efficient synthesis of 5-substituted 2-aryl-6-cyanoindolizines via nucleophilic substitution reactions. Retrieved from ncbi.nlm.nih.gov. [Link]

  • MDPI. (2020, July 17). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Retrieved from mdpi.com. [Link]

  • HCPG College, Varanasi. (n.d.). Acidity of Carboxylic Acids. Retrieved from hcpgcollege.edu.in. [Link]

  • Stanford University. (n.d.). Chemoselective N‐Alkylation of Indoles in Aqueous Microdroplets. Retrieved from web.stanford.edu. [Link]

  • PNAS. (2021, September 20). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. Retrieved from pnas.org. [Link]

  • ResearchGate. (n.d.). Synthesis of 2‐Substituted Benzothio(seleno)phenes and Indoles via Ag‐Catalyzed Cyclization/Demethylation of 2‐Alkynylthio(seleno)anisoles and 2‐Alkynyldimethylanilines | Request PDF. Retrieved from researchgate.net. [Link]

  • MDPI. (2024, July 29). Modulation of Properties in[17]Benzothieno[3,2-b][17]benzothiophene Derivatives through Sulfur Oxidation. Retrieved from mdpi.com. [Link]

  • Master Organic Chemistry. (2017, July 11). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from masterorganicchemistry.com. [Link]

  • Making Molecules. (2025, June 19). Electrophilic Aromatic Substitution. Retrieved from makingmolecules.com. [Link]

  • Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved from orgsyn.org. [Link]

  • ResearchGate. (2020, July 14). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Retrieved from researchgate.net. [Link]

  • Semantic Scholar. (2025, January 23). comprehensive analysis of indole-2-carboxylic acid as an antioxidant drug: spectroscopic. Retrieved from semanticscholar.org. [Link]

  • ACS Publications. (2024, January 26). Direct Synthesis of Benzoselenophene and Benzothiophene Derivatives from 1,1-Diarylethenes and Biaryls by Chalcogen Cation-Mediated Successive Bond Formation | Organic Letters. Retrieved from pubs.acs.org. [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from en.wikipedia.org. [Link]

  • PMC. (n.d.). Metal‐Free Arylation of Benzothiophenes at C4 by Activation as their Benzothiophene S‐Oxides. Retrieved from ncbi.nlm.nih.gov. [Link]

  • HETEROCYCLES. (1999). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. Retrieved from iro.umontreal.ca. [Link]

  • Chemistry Steps. (2022, January 20). Electrophilic Aromatic Substitution – The Mechanism. Retrieved from chemistrysteps.com. [Link]

  • PMC. (2024, September 11). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Retrieved from ncbi.nlm.nih.gov. [Link]

  • RSC Publishing. (2020, December 17). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Retrieved from pubs.rsc.org. [Link]

  • Jasperse, C. (n.d.). Aromatic Reactions. Retrieved from web.mnsu.edu. [Link]

  • Henry Rzepa's Blog. (2013, March 3). Understanding the electrophilic aromatic substitution of indole. Retrieved from ch.imperial.ac.uk. [Link]

  • University of Salahaddin-Erbil. (n.d.). Electrophilic Aromatic Substitution (EAS)SEAr:. Retrieved from su.edu.krd. [Link]

  • PMC. (n.d.). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. Retrieved from ncbi.nlm.nih.gov. [Link]

Sources

Comparative

A Researcher's Guide to the Structural Elucidation of 5-cyano-3-methyl-1-benzothiophene-2-carboxylic acid: A Comparative Analysis

For researchers and drug development professionals, a definitive understanding of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive overview of the structural characterization of...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, a definitive understanding of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive overview of the structural characterization of 5-cyano-3-methyl-1-benzothiophene-2-carboxylic acid, a compound of interest within the broader class of benzothiophenes known for their diverse biological activities. While a public crystal structure for this specific molecule is not currently available in major crystallographic databases such as the Cambridge Structural Database (CSD)[1] or the Crystallography Open Database (COD)[2], this guide will navigate the established methodologies for its determination and compare the insights gained from X-ray crystallography with those from other common analytical techniques.

The compound, with the molecular formula C11H7NO2S and CAS number 1803600-86-3, presents a rigid bicyclic system with key functional groups—a nitrile and a carboxylic acid—that are influential in its chemical behavior and potential biological interactions.[3] The precise spatial arrangement of these groups, dictated by the crystal packing forces, can provide critical insights into its reactivity, solubility, and ability to interact with biological targets.

The Unparalleled Insight of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction stands as the gold standard for determining the absolute three-dimensional structure of a crystalline solid. It provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, which are crucial for structure-activity relationship (SAR) studies in drug design.

Hypothetical Structural Features and Comparative Analysis

Based on the known structures of related benzothiophene derivatives, we can anticipate key structural features for 5-cyano-3-methyl-1-benzothiophene-2-carboxylic acid. The benzothiophene core is expected to be largely planar. The carboxylic acid group at the 2-position is likely to form intermolecular hydrogen bonds, potentially leading to dimeric structures or extended hydrogen-bonding networks in the solid state. The orientation of the cyano group at the 5-position will be a critical determinant of the overall molecular packing.

To illustrate the power of this technique, we can compare the anticipated structural features with experimentally determined data for a related compound, for instance, a substituted benzo[b]thiophene-2-carboxanilide. In published studies, the crystal structures of such derivatives reveal specific torsion angles and hydrogen bonding patterns that dictate their solid-state conformation and have been correlated with their antitumor activity.[4]

A Comparative Overview of Analytical Techniques

While X-ray crystallography provides the ultimate structural detail, a comprehensive characterization relies on a suite of analytical techniques. The following table compares the information obtained from each method for a molecule like 5-cyano-3-methyl-1-benzothiophene-2-carboxylic acid.

Technique Information Provided Advantages Limitations
Single-Crystal X-ray Diffraction Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, intermolecular interactions, absolute configuration.Unambiguous structural determination.Requires a suitable single crystal, which can be challenging to grow.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment of each nucleus (¹H, ¹³C), connectivity between atoms, and through-space proximity of atoms (NOESY).Provides structural information in solution, which can be more biologically relevant.Does not provide precise bond lengths or angles. Interpretation can be complex for intricate molecules.
Mass Spectrometry (MS) Precise molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns can give clues about the structure.High sensitivity, requires very small amounts of sample.Does not provide information on the 3D arrangement of atoms.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule based on their characteristic vibrational frequencies.Fast and non-destructive.Provides limited information on the overall molecular structure.

Experimental Workflow: From Powder to Structure

The following section details the standard operating procedure for obtaining the single-crystal X-ray structure of 5-cyano-3-methyl-1-benzothiophene-2-carboxylic acid.

Part 1: Crystallization

The primary challenge in X-ray crystallography is obtaining a high-quality single crystal. This often requires screening a variety of solvents and crystallization techniques.

Objective: To grow a single crystal of sufficient size and quality for X-ray diffraction analysis.

Protocol:

  • Solvent Selection: Begin by testing the solubility of the compound in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, methanol, water).

  • Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent in a small vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

  • Vapor Diffusion (Hanging Drop or Sitting Drop):

    • Hanging Drop: A small drop of the saturated solution is placed on a siliconized coverslip, which is then inverted and sealed over a well containing a reservoir of a less-soluble solvent (the precipitant).

    • Sitting Drop: A drop of the saturated solution is placed in a microbridge within a sealed well containing the precipitant.

  • Temperature Gradient: Create a temperature gradient by placing a saturated solution in a sealed container with one end at a higher temperature and the other at a lower temperature. The compound will be more soluble at the warmer end and will crystallize at the cooler end.

  • Crystal Harvesting: Once suitable crystals have formed, carefully harvest them using a cryoloop and immediately flash-cool them in liquid nitrogen to prevent solvent loss and crystal degradation.

Crystallization_Workflow cluster_prep Preparation cluster_methods Crystallization Methods cluster_outcome Outcome Compound 5-cyano-3-methyl-1-benzothiophene- 2-carboxylic acid Powder Solvents Solvent Screening Compound->Solvents Solubility Tests SlowEvap Slow Evaporation Solvents->SlowEvap VaporDiff Vapor Diffusion (Hanging/Sitting Drop) Solvents->VaporDiff TempGrad Temperature Gradient Solvents->TempGrad Crystal Single Crystal SlowEvap->Crystal VaporDiff->Crystal TempGrad->Crystal Harvest Harvesting & Cryo-cooling Crystal->Harvest

Caption: Workflow for the crystallization of the target compound.

Part 2: Data Collection and Structure Solution

Objective: To collect high-quality diffraction data and solve the crystal structure.

Protocol:

  • Mounting: The cryo-cooled crystal is mounted on a goniometer head on the X-ray diffractometer.

  • Data Collection: A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the diffracted X-rays are detected. A full sphere of data is collected.

  • Data Reduction: The raw diffraction data is processed to correct for experimental factors and to obtain a set of structure factors.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.

  • Structure Refinement: The initial model is refined against the experimental data to improve the fit and obtain the final atomic coordinates, bond lengths, and angles.

Data_Collection_Workflow Crystal Cryo-cooled Crystal Mount Mount on Goniometer Crystal->Mount XRay X-ray Diffraction Data Collection Mount->XRay DataRed Data Reduction & Correction XRay->DataRed StructureSol Structure Solution (Direct Methods) DataRed->StructureSol Refinement Structure Refinement StructureSol->Refinement FinalStructure Final Crystal Structure Refinement->FinalStructure

Caption: From crystal to final structure: the X-ray diffraction workflow.

Conclusion

The structural elucidation of 5-cyano-3-methyl-1-benzothiophene-2-carboxylic acid is a critical step in understanding its chemical and biological properties. While a public crystal structure is not yet available, this guide provides the necessary framework for its determination and interpretation. By combining the power of single-crystal X-ray diffraction with other spectroscopic techniques, researchers can gain a comprehensive understanding of this molecule, paving the way for its potential applications in medicinal chemistry and materials science. The pursuit of such fundamental data is essential for the advancement of molecular sciences.

References

  • The Cambridge Structural Database (CSD). Cambridge Crystallographic Data Centre. [Link][1]

  • Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. PMC. [Link][5]

  • Novel Cyano- and N-Isopropylamidino-Substituted Derivatives of Benzo[b]thiophene-2-carboxanilides and Benzo[b]thieno[2,3-c]quinolones: Synthesis, Photochemical Synthesis, Crystal Structure Determination, and Antitumor Evaluation. Journal of Medicinal Chemistry. [Link][4]

  • Crystallography Open Database (COD). [Link][2]

Sources

Validation

A Senior Application Scientist's Guide to the Purity Validation of 5-cyano-3-methyl-1-benzothiophene-2-carboxylic acid using LC-MS

For researchers, medicinal chemists, and professionals in drug development, the purity of a novel chemical entity is not merely a quality metric; it is the foundation upon which reliable biological data and successful th...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of a novel chemical entity is not merely a quality metric; it is the foundation upon which reliable biological data and successful therapeutic outcomes are built. 5-cyano-3-methyl-1-benzothiophene-2-carboxylic acid, a heterocyclic compound with potential as a scaffold in pharmaceutical synthesis[1][2][3], demands rigorous purity assessment. Impurities, which can arise from starting materials, side reactions, or degradation, can confound experimental results and pose safety risks.[4][5]

This guide provides an in-depth, experience-driven comparison of analytical techniques for validating the purity of this compound, with a primary focus on the gold-standard method: Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore the causality behind experimental choices, establish a self-validating protocol, and compare its performance against viable alternatives, grounding all claims in authoritative standards.

The Primary Method: High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS stands as the premier technique for purity determination due to its unique combination of high-resolution separation (the "LC" component) and definitive identification (the "MS" component). This dual capability allows us not only to quantify the main compound but also to obtain molecular weight information for unknown impurities, which is critical for process optimization and regulatory submissions.[6][7]

Causality-Driven Experimental Protocol

The following protocol is designed for robust separation and sensitive detection of 5-cyano-3-methyl-1-benzothiophene-2-carboxylic acid and its potential impurities.

1. Sample Preparation:

  • Action: Accurately weigh approximately 1 mg of the compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 100 µg/mL stock solution. Further dilute to a working concentration of 1-10 µg/mL.

  • Rationale: The chosen solvent system ensures complete dissolution of the moderately polar analyte and is compatible with the reversed-phase mobile phase, preventing peak distortion. Dilution to the low µg/mL range is optimal for modern ESI-MS sources, preventing detector saturation while ensuring high sensitivity.

2. Liquid Chromatography (LC) Parameters:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: Linear ramp to 95% B

    • 15-18 min: Hold at 95% B

    • 18.1-20 min: Return to 20% B (re-equilibration).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Rationale for Parameter Selection:

    • A C18 column is the workhorse for reversed-phase chromatography, effectively retaining the nonpolar benzothiophene core while allowing for elution with a standard organic mobile phase.[8][9]

    • The water/acetonitrile system provides excellent separation efficiency for a wide range of polarities.

    • Formic acid is a crucial mobile phase additive. It acidifies the mobile phase, suppressing the ionization of the carboxylic acid group. This ensures a consistent, non-ionized state for the analyte during its interaction with the C18 stationary phase, leading to sharp, symmetrical peaks. It is also an excellent proton source for positive ion mode mass spectrometry and is volatile, preventing source contamination.[6][8]

    • A gradient elution is essential. It begins with a higher aqueous content to retain the main compound and any polar impurities, then gradually increases the organic content to elute non-polar impurities that might be present. This ensures that compounds with a wide range of polarities are eluted and detected within a reasonable timeframe.[10]

    • Maintaining a constant column temperature of 40 °C ensures reproducible retention times by minimizing viscosity fluctuations.

3. Mass Spectrometry (MS) Parameters:

  • Ionization Source: Electrospray Ionization (ESI).

  • Polarity: Negative Ion Mode.

  • Scan Range: m/z 100-500.

  • Key Settings: Capillary Voltage: -3.5 kV; Gas Temperature: 325 °C; Nebulizer Pressure: 40 psi.

  • Rationale for Parameter Selection:

    • ESI is a soft ionization technique ideal for polar molecules like carboxylic acids, minimizing in-source fragmentation and preserving the molecular ion.

    • Negative ion mode is the logical choice because the carboxylic acid group readily loses a proton (H+) to form a stable negative ion [M-H]⁻. This process is highly efficient and provides a strong signal for the parent molecule.

    • The scan range is set to cover the expected mass of the analyte (C12H7NO2S, MW ≈ 229.26) and potential dimers or adducts, as well as lower mass fragments or impurities.

Experimental Workflow Diagram

LCMS_Workflow cluster_prep 1. Sample Preparation cluster_lc 2. LC Separation cluster_ms 3. MS Detection cluster_data 4. Data Analysis A Weigh Compound B Dissolve & Dilute A->B C Transfer to Vial B->C D Inject Sample C->D E Gradient Elution on C18 Column F ESI Source (Negative Mode) E->F G Mass Analyzer H Generate TIC & EIC G->H I Calculate Area % Purity H->I J Identify Impurities by m/z H->J Method_Selection cluster_quant Quantitative Focus cluster_qual Qualitative & Impurity ID Focus center Purity Assessment Goal qNMR qNMR (Absolute Purity) center->qNMR Need absolute assay value without analyte standard? HPLC_UV HPLC-UV (Relative Purity) center->HPLC_UV Routine quantification with known impurities? LCMS LC-MS (Impurity Profiling & ID) center->LCMS Need to identify unknown impurities? EA Elemental Analysis (Formula Confirmation) center->EA Need to confirm elemental composition? LCMS->qNMR Orthogonal Confirmation LCMS->HPLC_UV Complementary Quantification

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Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Cyano-3-methyl-1-benzothiophene-2-carboxylic acid
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Reactant of Route 2
5-Cyano-3-methyl-1-benzothiophene-2-carboxylic acid
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